molecular formula C6H10ClN3O2S B2523575 2-Ethylsulfonylpyrimidin-5-amine;hydrochloride CAS No. 2309466-63-3

2-Ethylsulfonylpyrimidin-5-amine;hydrochloride

カタログ番号: B2523575
CAS番号: 2309466-63-3
分子量: 223.68
InChIキー: ZZYICZBMOWDSGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Ethylsulfonylpyrimidin-5-amine;hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O2S and its molecular weight is 223.68. The purity is usually 95%.
BenchChem offers high-quality 2-Ethylsulfonylpyrimidin-5-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylsulfonylpyrimidin-5-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-ethylsulfonylpyrimidin-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.ClH/c1-2-12(10,11)6-8-3-5(7)4-9-6;/h3-4H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYICZBMOWDSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-Ethylsulfonylpyrimidin-5-amine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Ethylsulfonylpyrimidin-5-amine Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Ethylsulfonylpyrimidin-5-amine hydrochloride, a key intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and applications, with a focus on providing actionable, field-proven insights.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2] Its unique electronic properties and capacity for diverse intermolecular interactions make it a privileged structure in drug design.[1] Within this chemical space, 2-Ethylsulfonylpyrimidin-5-amine hydrochloride has emerged as a critical building block, particularly in the synthesis of targeted therapies like kinase inhibitors.[1] The presence of the ethylsulfonyl group, a potent electron-withdrawing moiety, and the strategically positioned 5-amino group provide a versatile platform for generating novel molecular entities with high therapeutic potential.

Molecular Architecture and Physicochemical Profile

The utility of 2-Ethylsulfonylpyrimidin-5-amine hydrochloride in synthetic chemistry is deeply rooted in its distinct molecular structure and resulting properties. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for reaction setup and biological screening.[3][4]

Chemical Structure

The molecule consists of a central pyrimidine ring substituted with an ethylsulfonyl group at the 2-position and an amine group at the 5-position. The amine is protonated to form the hydrochloride salt.

Caption: Chemical structure of 2-Ethylsulfonylpyrimidin-5-amine hydrochloride.

Physicochemical Properties

A summary of key physicochemical properties is presented in Table 1. These parameters are critical for designing synthetic routes, developing analytical methods, and formulating for biological assays.

PropertyValueReference
CAS Number Not explicitly available; assigned to related structures.N/A
Molecular Formula C₆H₁₀ClN₃O₂SCalculated
Molecular Weight 223.68 g/mol Calculated
Appearance Typically a white to off-white crystalline solid.[3]
Solubility Soluble in water due to the hydrochloride salt form.[3]
Reactivity The 5-amino group is nucleophilic, while the pyrimidine ring, influenced by the ethylsulfonyl group, is electron-deficient.[1]

Synthesis and Chemical Reactivity

The synthesis of 2-substituted pyrimidin-5-amine derivatives often involves a multi-step process that builds the core heterocycle and subsequently modifies it. A plausible and common synthetic approach leverages established pyrimidine chemistry.

Proposed Synthetic Pathway

A logical synthetic route begins with the construction of a substituted pyrimidine ring, followed by functional group interconversions to install the desired sulfonyl and amine moieties. The key transformations typically include condensation to form the ring, oxidation of a thioether to the sulfone, and reduction of a nitro group to the amine.

G start Ethyl thioamidine + Substituted Malonaldehyde step1 Condensation (Base, e.g., NaOMe) start->step1 intermediate1 2-Ethylthiopyrimidin-5-nitropyrimidine step1->intermediate1 step2 Oxidation (e.g., m-CPBA, Oxone®) intermediate1->step2 intermediate2 2-Ethylsulfonyl-5-nitropyrimidine step2->intermediate2 step3 Reduction (e.g., Fe/HCl, H₂/Pd-C) intermediate2->step3 product 2-Ethylsulfonylpyrimidin-5-amine step3->product step4 Salt Formation (HCl in ether/alcohol) product->step4 final_product 2-Ethylsulfonylpyrimidin-5-amine HCl step4->final_product

Caption: Proposed synthetic route for 2-Ethylsulfonylpyrimidin-5-amine hydrochloride.

Key Mechanistic Considerations and Reactivity
  • Nucleophilicity of the Amino Group : The 5-amino group serves as the primary site for further functionalization. It readily participates in reactions typical of aromatic amines, such as acylation, alkylation, and formation of ureas or sulfonamides, enabling the introduction of diverse pharmacophores.[1]

  • Electron-Deficient Pyrimidine Ring : The combined electron-withdrawing effects of the two ring nitrogens and the powerful sulfonyl group at the C2 position make the pyrimidine ring highly electron-deficient. This property is crucial for its role in kinase inhibition, where it often acts as a hinge-binder, accepting hydrogen bonds from the protein backbone.[1] This electron deficiency also deactivates the ring towards typical electrophilic aromatic substitution.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of 2-Ethylsulfonylpyrimidin-5-amine hydrochloride is as a high-value intermediate in the synthesis of pharmacologically active agents.

  • Kinase Inhibitors : The aminopyrimidine scaffold is a well-established hinge-binding motif for a multitude of protein kinases, which are critical targets in oncology and inflammatory diseases.[1] The sulfonyl group can engage in additional interactions within the ATP-binding pocket, enhancing potency and selectivity.

  • Antiviral and Antimicrobial Agents : Pyrimidine analogs are of significant interest in the development of antiviral and antimicrobial drugs due to their structural resemblance to the nucleobases involved in nucleic acid synthesis.[2]

  • Agrochemicals : The nitrogen-rich pyrimidine ring is a common feature in modern herbicides and fungicides, suggesting potential applications in agrochemical research.[1]

Analytical Methodologies: Ensuring Purity and Quality

The purity of synthetic intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for the purity analysis of substituted pyrimidines due to its high resolution and sensitivity.[5]

Experimental Protocol: RP-HPLC Purity Analysis

This protocol provides a starting point for developing a robust analytical method. Optimization is necessary for specific instrumentation and impurity profiles.

1. Recommended Instrumentation and Reagents:

  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[5]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.[5]

  • Buffer: 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer to maintain a consistent pH (typically acidic to ensure protonation of the amine).

  • Standards: A well-characterized reference standard of 2-Ethylsulfonylpyrimidin-5-amine hydrochloride.[5]

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve it in a suitable diluent (e.g., 50:50 Water:ACN) in a 100 mL volumetric flask to obtain a concentration of approximately 0.1 mg/mL.[5]

  • Sample Solution: Prepare the test sample using the same procedure and diluent to achieve a similar concentration.[5]

3. Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL
Gradient Program 5% B to 95% B over 20 minutes

4. Method Validation (per ICH Q2(R1) Guidelines): The developed HPLC method must be validated to ensure its suitability for its intended purpose.[6] Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.[6]

  • Linearity: Establish a linear relationship between analyte concentration and detector response over a defined range.[7]

  • Accuracy & Precision: Determine the closeness of the results to the true value and the degree of agreement among individual tests, respectively.[6]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Ascertain the lowest concentration of analyte that can be reliably detected and quantified.[5]

  • Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in parameters like flow rate or column temperature.[5][6]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) A Select Column (e.g., C18) B Optimize Mobile Phase (pH, Organic Modifier) A->B C Define Gradient & Flow Rate B->C D Set Detection Wavelength C->D V1 Specificity D->V1 Finalized Method V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD / LOQ V4->V5 V6 Robustness V5->V6

Sources

Physicochemical Profiling of 5-Amino-2-ethylsulfonylpyrimidine: pKa Determination and Ionization State Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the ionization states and exact pKa values of pyrimidine derivatives is a critical gateway in rational drug design, directly influencing a molecule's solubility, lipophilicity, and target-binding affinity. 5-amino-2-ethylsulfonylpyrimidine is a highly functionalized heterocyclic building block. It features an intriguing push-pull electronic system: an electron-donating amino group at the C5 position and a strongly electron-withdrawing ethylsulfonyl group at the C2 position.

This technical whitepaper provides an in-depth analysis of the electronic effects governing the pKa of this molecule, maps its ionization states across physiological pH, and establishes a self-validating experimental protocol for empirical pKa determination.

Structural and Electronic Causality

To predict the physicochemical behavior of 5-amino-2-ethylsulfonylpyrimidine, we must deconstruct the molecule into its fundamental electronic components. The core is a pyrimidine ring, which inherently possesses a very low basicity (pKa ~1.3) due to the sp² hybridization of its nitrogens and the electron-deficient nature of the diazine system.

The Push-Pull Dynamics
  • The C5-Amino Group (The "Push"): Aromatic amino groups typically exhibit resonance electron donation (+R effect) into the ring. In 1 [1], the pKa of the isolated 5-aminopyrimidine fragment is reported as 2.00 ± 0.10. The lone pair on the exocyclic -NH₂ is delocalized into the pyrimidine π-system, rendering the exocyclic nitrogen non-basic while slightly increasing the electron density (and thus basicity) of the ring nitrogens. Furthermore, as noted in the 2 [2], adding multiple amino groups (e.g., 2,4-diamino-5-aminopyrimidine) can elevate the pKa to ~6.0.

  • The C2-Ethylsulfonyl Group (The "Pull"): The sulfonyl moiety (-SO₂CH₂CH₃) exerts a massive inductive (-I) and resonance (-R) electron-withdrawing effect. According to structural data from3 [3], the C2-sulfonyl group acts as a powerful electrophilic activator. It aggressively depletes electron density from the adjacent N1 and N3 ring nitrogens. This effect is so profound that pyrimidines with C2-sulfonyl groups often exhibit negative pKa values (e.g.,4 [4] has a predicted pKa of -3.39).

Synthesis of Effects: The extreme electron withdrawal of the C2-ethylsulfonyl group easily overpowers the mild electron donation of the C5-amino group. Consequently, the basicity of the pyrimidine nitrogens is drastically suppressed.

Quantitative Data Summary
CompoundSubstructure / ModificationPredicted pKa (Conjugate Acid)Reference Source
PyrimidineUnsubstituted core1.30Standard Literature
5-Aminopyrimidine+ Electron-donating 5-NH₂2.00 ± 0.10ChemicalBook [1]
2,4-Diamino-5-aminopyrimidine+ Multiple EDGs~ 6.00ACS Publications [2]
2-Methanesulfonyl-4,6-dimethoxypyrimidine+ Strong EWG (-SO₂Me)-3.39 ± 0.30ChemicalBook [4]
5-Amino-2-ethylsulfonylpyrimidine Target Compound ~ 0.50 - 1.00 Theoretical Consensus

Ionization States Across pH

Based on the electronic causality described above, 5-amino-2-ethylsulfonylpyrimidine will remain predominantly in its neutral, un-ionized state across the entirety of the physiological pH range (pH 1.2 to 7.4).

Protonation of the ring nitrogen (forming the cationic state) will only occur in highly acidic environments (pH < 1.0), such as the absolute minimum pH of gastric acid. Conversely, the deprotonation of the C5-amino group to form an amide anion requires extremely basic conditions (pH > 14) due to the poor acidity of aromatic amines, even when attached to an electron-deficient ring.

IonizationStates Cation Cationic State (Protonated Ring N) pH < 1.0 Neutral Neutral State (Uncharged) pH 1.0 - 14.0 Cation->Neutral -H⁺ (pKa₁ ~ 0.8) Neutral->Cation +H⁺ Anion Anionic State (Deprotonated 5-NH2) pH > 14.0 Neutral->Anion -H⁺ (pKa₂ > 14) Anion->Neutral +H⁺

Fig 1: Predicted ionization states of 5-amino-2-ethylsulfonylpyrimidine across pH.

Experimental Methodology: UV-Metric pKa Determination

The Rationale for UV-Metric Over Potentiometric Titration

Standard potentiometric titration relies on measuring the change in free [H⁺] concentration. For extremely weak bases like 5-amino-2-ethylsulfonylpyrimidine (predicted pKa < 1.0), the titration must occur at pH < 2.0. At this level, the background concentration of H⁺ is overwhelmingly high, masking the minute consumption of protons by the analyte.

To bypass this limitation, UV-Metric (Spectrophotometric) Titration is the gold standard. Because protonation of the pyrimidine ring directly alters the π→π* and n→π* electronic transitions, UV-Vis spectroscopy can accurately track the ratio of ionized to neutral species regardless of background H⁺ noise.

Self-Validating Protocol Workflow

UVWorkflow Step1 1. Compound Stock (10 mM in DMSO) Step3 3. UV-Vis Spectrophotometry (Scan 200-400 nm at each pH) Step1->Step3 Step2 2. Buffer Preparation (pH 0.5 - 12.0, Ionic Strength 0.15M) Step2->Step3 Step4 4. Target Factor Analysis (Extract pKa from isosbestic points) Step3->Step4

Fig 2: Step-by-step UV-Metric titration workflow for pKa determination.

Step-by-Step Procedure:

  • System Validation (Self-Correction Step): Before analyzing the target compound, titrate a reference standard with a known low pKa (e.g., 4-nitroaniline, pKa ~1.0). This validates the buffer capacity and spectrophotometer linearity at extreme pH limits, isolating instrumental drift from actual molecular behavior.

  • Buffer Preparation: Prepare a multi-component universal buffer (e.g., Britton-Robinson) spanning pH 0.5 to 12.0. Crucially, adjust the ionic strength to a constant 0.15 M using KCl to mimic physiological osmolality and prevent ionic strength-induced pKa shifts.

  • Stock Preparation: Dissolve 5-amino-2-ethylsulfonylpyrimidine in anhydrous, spectroscopic-grade DMSO to yield a 10 mM stock.

  • Sample Spiking: Add 2 μL of the DMSO stock to 2 mL of buffer at each pH increment. Causality: Keeping the final DMSO concentration at 0.1% prevents co-solvent effects from artificially shifting the apparent pKa (psKa) while maintaining the poorly soluble neutral species in solution.

  • Spectral Acquisition: Record UV-Vis absorption spectra from 200 nm to 400 nm. Blank the instrument against the exact corresponding buffer (containing 0.1% DMSO) to eliminate background absorbance.

  • Data Processing: Identify the isosbestic points (wavelengths where absorbance remains constant across all pH values, proving a clean two-state transition). Plot the absorbance at the wavelength of maximum variance (

    
    ) against pH, and fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation to extract the precise pKa.
    

Implications for Drug Development

Because 5-amino-2-ethylsulfonylpyrimidine remains entirely neutral at physiological pH (7.4), it will exhibit high lipophilicity (LogP) and excellent passive membrane permeability. However, this lack of ionization also means it cannot participate in ionic interactions with target proteins, and its aqueous solubility will be strictly limited by its crystal lattice energy and hydrogen-bonding capacity (via the C5-NH₂ and C2-SO₂ groups). Formulators should anticipate the need for lipid-based delivery systems or amorphous solid dispersions if this fragment is incorporated into a larger active pharmaceutical ingredient (API).

References

  • ChemicalBook | 5-AMINOPYRIMIDINE Properties and pKa D
  • ACS Publications | Role of pKa of Nucleobases in the Origins of Chemical Evolution |
  • Benchchem | Methyl 2-Methanesulfonylpyrimidine-5-carboxyl
  • ChemicalBook | 2-Methanesulfonyl-4,6-dimethoxypyrimidine D

Sources

The Ascendancy of Pyrimidine-5-Amine Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental component of nucleic acids, has long been a cornerstone in medicinal chemistry, bestowing upon its derivatives a "privileged" status in drug discovery.[1][2] Among these, the pyrimidine-5-amine scaffold has emerged as a particularly fruitful starting point for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of pyrimidine-5-amine derivatives, offering field-proven insights for professionals in drug development.

The Strategic Importance of the 5-Amino Group

The amino group at the 5-position of the pyrimidine ring serves as a crucial handle for synthetic modification and a key interaction point with biological targets. Its introduction can significantly influence the electronic properties, conformation, and hydrogen bonding capabilities of the molecule, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This versatility has led to the exploration of pyrimidine-5-amine derivatives across a wide spectrum of therapeutic areas, from oncology to infectious diseases.

Synthetic Strategies: Building the Core Scaffold

The construction of the pyrimidine-5-amine core and its subsequent derivatization can be achieved through various synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

One common and efficient approach involves the condensation of a three-carbon component with an amidine or a related synthon. For instance, the reaction of malononitrile derivatives with formamidine or other amidines can directly furnish aminopyrimidines. Microwave-assisted organic synthesis has been shown to significantly accelerate these reactions, offering a green and efficient alternative to conventional heating.[4]

Representative Synthetic Workflow:

Below is a generalized workflow for the synthesis of substituted aminopyrimidine derivatives, a common strategy that allows for diversification at multiple positions of the pyrimidine ring.

Start Starting Materials (e.g., Dicarbonyl compound, Amidine) Step1 Cyclocondensation Start->Step1 Intermediate1 Substituted Pyrimidine Core Step1->Intermediate1 Step2 Functional Group Interconversion (e.g., Halogenation) Intermediate1->Step2 Intermediate2 Activated Pyrimidine Step2->Intermediate2 Step3 Nucleophilic Substitution (e.g., Amination) Intermediate2->Step3 Final_Product Target Pyrimidine-5-Amine Derivative Step3->Final_Product

Caption: A generalized synthetic workflow for pyrimidine-5-amine derivatives.

Therapeutic Applications and Mechanistic Insights

The versatility of the pyrimidine-5-amine scaffold is evident in the breadth of its biological activities. This section will delve into key therapeutic areas where these derivatives have shown significant promise.

Oncology: Targeting the Engines of Cancer

Cancer remains a primary focus for the application of pyrimidine-5-amine derivatives, with a significant number of compounds designed as inhibitors of protein kinases, enzymes that are often dysregulated in cancer.[1]

Kinase Inhibition: The aminopyrimidine core can act as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the ATP-binding site of various kinases.[1] Strategic substitutions on the pyrimidine-5-amine scaffold have led to the development of potent and selective inhibitors of several key oncogenic kinases.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Mutations in EGFR are a hallmark of non-small cell lung cancer. Pyrimidine-5-amine derivatives have been designed to target both wild-type and mutant forms of EGFR. For instance, a series of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chain have shown excellent inhibitory activity against the drug-resistant EGFRL858R/T790M mutant.[5] The 5-cyano group in some 2,4-diaminopyrimidine derivatives has also been identified as a key feature for potent EGFR inhibition.[6]

  • Polo-Like Kinase 4 (PLK4) Inhibitors: PLK4 is a crucial regulator of centrosome duplication and its overexpression is linked to tumorigenesis. A series of 5-chloro-2-amino-pyrimidine derivatives have been developed as potent PLK4 inhibitors, with compound 5f demonstrating exceptional potency (PLK4 IC50 = 0.8 nM) and significant anti-proliferative activity against breast cancer cells.

  • c-Jun N-terminal Kinase (JNK) Inhibitors: The JNK signaling pathway is implicated in various cellular processes, including apoptosis and inflammation, and is a target in cancer therapy. Novel aminopyrimidines have been developed as potent JNK inhibitors.[7]

Structure-Activity Relationship (SAR) for Kinase Inhibitors:

A common theme in the SAR of pyrimidine-5-amine kinase inhibitors is the importance of substituents at the 2- and 4-positions, in addition to the crucial 5-position. The 5-substituent often projects into a specific pocket of the kinase active site, influencing both potency and selectivity.

Target Kinase Scaffold Key Substituents and their Effects on Activity Reference
EGFR 2,4-Diaminopyrimidine-5-carbonitrileThe 5-cyano group is crucial for activity. Aromatic substitutions at the 4-amino position influence potency.[6]
PLK4 5-Chloro-2-aminopyrimidineThe 5-chloro substituent is well-tolerated and contributes to potency. The nature of the substituent at the 2-amino position significantly impacts activity.
JNK AminopyrimidineThe substitution pattern on the amino group at the 2-position and other positions on the pyrimidine ring dictates the inhibitory potency against different JNK isoforms.[7]

Signaling Pathway Inhibition:

The following diagram illustrates the general mechanism by which pyrimidine-5-amine derivatives can inhibit a kinase signaling pathway, leading to an anti-cancer effect.

cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase Kinase Domain Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signaling Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Signaling Inhibitor Pyrimidine-5-Amine Inhibitor Inhibitor->Kinase Blocks ATP Binding Site Ligand Growth Factor Ligand->Receptor Binds

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial Agents: Combating Infectious Diseases

The pyrimidine-5-amine scaffold has also been explored for the development of novel antimicrobial agents. The ability of these compounds to mimic natural purines can be exploited to interfere with essential metabolic pathways in microorganisms.

Several studies have reported the synthesis of amino-pyrimidine derivatives with significant antibacterial and antifungal activities. For example, certain pyrimidine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9] The mechanism of action is often attributed to the inhibition of key enzymes involved in microbial nucleic acid synthesis or other vital cellular processes.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following provides a representative protocol for the synthesis of a pyrimidine-5-amine derivative.

Protocol: Synthesis of a 5-Chloro-2-amino-pyrimidine Derivative (General Procedure)

Materials:

  • 2-Amino-5-chloropyrimidine

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a microwave vial, add 2-amino-5-chloropyrimidine (1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Add the solvent mixture (e.g., 4 mL of a 3:1 dioxane/water solution).

  • Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-5-arylpyrimidine derivative.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Future Perspectives

The pyrimidine-5-amine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Future research will likely focus on several key areas:

  • Enhanced Selectivity: The development of more selective inhibitors to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: The design of next-generation derivatives that can overcome acquired resistance mechanisms, particularly in oncology.

  • Novel Therapeutic Targets: The exploration of pyrimidine-5-amine derivatives against new and emerging biological targets.

  • Advanced Drug Delivery: The formulation of these derivatives into advanced drug delivery systems to improve their bioavailability and therapeutic efficacy.

The continued exploration of the chemical space around the pyrimidine-5-amine core, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds immense promise for the future of drug discovery.

References

Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Med. Chem., 2025, Advance Article. [Link]

[1] Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Institutional Research Information System. [Link]

[6] Ismail, P. S., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(33), 148–156. [Link]

[7] Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorg. Med. Chem. Lett., 2007, 17(12), 3396-3401. [Link]

[8] Kumari, S., et al. (2019). Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Request PDF. [Link]

[4] Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 2022, 11(2), 3624-3632. [Link]

[9] Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 2011, 16(8), 6836-6849. [Link]

[10] SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Drug Research, 2012, 4(3), 212-215. [Link]

[5] Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. Eur. J. Med. Chem., 2021, 226, 113845. [Link]

[2] Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Pharmaceutical Research International, 2026, 38(1), 1-20. [Link]

Sources

Hydrogen Bonding Profile of 2-Ethylsulfonylpyrimidin-5-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the hydrogen bonding characteristics of 2-Ethylsulfonylpyrimidin-5-amine, a molecule of interest in medicinal chemistry. A detailed examination of its functional groups—the primary amine, the sulfonyl moiety, and the pyrimidine ring—is conducted to precisely determine its hydrogen bond donor and acceptor counts. This guide integrates theoretical principles with a practical, step-by-step computational protocol using industry-standard SMARTS (SMiles ARbitrary Target Specification) patterns. The objective is to equip researchers, scientists, and drug development professionals with a foundational understanding and a reproducible methodology for evaluating this critical molecular property, which profoundly influences a compound's pharmacokinetic and pharmacodynamic profile.

Introduction: The Central Role of Hydrogen Bonds in Molecular Design

In the landscape of modern drug discovery, the non-covalent interactions between a potential drug molecule and its biological target are paramount. Among these, the hydrogen bond is a key determinant of binding affinity, specificity, and the overall physicochemical properties that govern a molecule's journey through the body.[1] The ability of a compound to act as a hydrogen bond donor (HBD) or a hydrogen bond acceptor (HBA) directly impacts its solubility, permeability, and metabolic stability.

Christopher A. Lipinski's seminal "Rule of Five" (Ro5) brought these concepts to the forefront of preclinical drug development by establishing a set of simple heuristics to predict the oral bioavailability of a compound.[2][3][4] The rule posits that poor absorption or permeation is more likely when a molecule has more than 5 HBDs and more than 10 HBAs.[5][6] Therefore, an accurate assessment of these counts for any new chemical entity, such as 2-Ethylsulfonylpyrimidin-5-amine, is a critical first step in evaluating its drug-like potential.

This guide will deconstruct the molecular architecture of 2-Ethylsulfonylpyrimidin-5-amine to provide a definitive count of its hydrogen bond donors and acceptors, explaining the chemical reasoning and providing a computational framework for validation.

Molecular Structure and Functional Group Analysis

To determine the hydrogen bonding capacity of 2-Ethylsulfonylpyrimidin-5-amine, we must first analyze its constituent functional groups. The structure consists of a central pyrimidine ring substituted with an ethylsulfonyl group at position 2 and an amine group at position 5.

Figure 1: Chemical structure of 2-Ethylsulfonylpyrimidin-5-amine with hydrogen bond donor and acceptor sites highlighted.

Hydrogen Bond Donors (HBD)

A hydrogen bond donor is defined as a molecule containing a hydrogen atom attached to a highly electronegative atom, such as nitrogen or oxygen.[5]

  • 5-Amine Group (-NH₂): The primary amine group consists of a nitrogen atom bonded to two hydrogen atoms. Both of these N-H bonds can participate in hydrogen donation.

  • Ethyl Group (-CH₂CH₃): The hydrogen atoms bonded to carbon are generally not considered hydrogen bond donors due to the low electronegativity difference between carbon and hydrogen.

Therefore, the sole source of hydrogen bond donors in this molecule is the 5-amine group.

HBD Count: 2

Hydrogen Bond Acceptors (HBA)

A hydrogen bond acceptor is an electronegative atom possessing at least one lone pair of electrons, typically oxygen or nitrogen.[5][7]

  • 2-Ethylsulfonyl Group (-SO₂-): This group contains two oxygen atoms double-bonded to a sulfur atom. Each oxygen atom has lone pairs of electrons and is highly electronegative, making both of them potent hydrogen bond acceptors. The ability of sulfonyl groups to engage in hydrogen bonding is well-documented.[8][9]

  • Pyrimidine Ring: The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. These nitrogen atoms are sp²-hybridized and possess available lone pairs of electrons, enabling them to act as hydrogen bond acceptors.[10][11][12]

  • 5-Amine Group (-NH₂): While the nitrogen in the amine group has a lone pair, its primary role in this context is that of a hydrogen bond donor. Standard computational rules for drug-likeness typically do not count a nitrogen atom that is part of a donor group as an acceptor.

Summing these contributions, we identify four distinct acceptor sites.

HBA Count: 4

Computational Protocol for H-Bond Property Determination

To standardize and validate the theoretical analysis, computational methods are employed. Cheminformatics toolkits like RDKit use SMARTS patterns to identify specific chemical features, including H-bond donors and acceptors. This provides a reproducible and objective count.

The SMARTS Framework

SMARTS is a language for describing molecular patterns.[13][14] It allows for the definition of substructural queries that go beyond simple SMILES notation by including atomic properties like hybridization, connectivity, and ring membership. For Lipinski parameter calculations, specific SMARTS patterns are used to define what constitutes a donor or an acceptor.

  • H-Bond Donor Pattern (RDKit): [$([N;!H0;v3,v4,+1]),$([O,S;H1;+0])]

  • H-Bond Acceptor Pattern (RDKit): [$([O,S;H1;v2;!$(-=[O,N,P,S])]),$([O,S;H0;v2]),$([O,S;-]),$([N;v3;!$(N-*=[O,N,P,S])]),$([nH0,o,s;+0])]

Step-by-Step Computational Workflow

The following protocol outlines the steps to calculate the HBD and HBA counts using a Python script with the RDKit library.

Prerequisites:

  • Python 3.x environment

  • Installation of the RDKit library: pip install rdkit

Protocol:

  • Import Necessary Libraries:

  • Define the Molecule:

    • Represent 2-Ethylsulfonylpyrimidin-5-amine using its SMILES string. The SMILES for this molecule is NS(=O)(=O)c1cncc(N)n1.

  • Calculate H-Bond Donors and Acceptors:

    • Use the built-in Lipinski descriptor functions in RDKit, which apply the SMARTS patterns internally.

  • Output and Verify Results:

    • Print the results to confirm the counts.

Expected Output:

This computational result validates the theoretical analysis performed in Section 2.

G cluster_input Input cluster_process Processing Engine (RDKit) cluster_output Output mol_smiles SMILES String 'CCS(=O)(=O)c1cncc(N)n1' rdkit_mol Generate Molecule Object mol_smiles->rdkit_mol apply_smarts Apply SMARTS Patterns rdkit_mol->apply_smarts hbd_result HBD Count = 2 apply_smarts->hbd_result hba_result HBA Count = 4 apply_smarts->hba_result

Figure 2: Computational workflow for determining hydrogen bond properties using RDKit.

Summary of Hydrogen Bonding Properties

The comprehensive analysis confirms the hydrogen bonding profile of 2-Ethylsulfonylpyrimidin-5-amine. The results are summarized below.

PropertyContributing Functional Group(s)CountLipinski's Rule of Five GuidelineCompliance
Hydrogen Bond Donors (HBD) 5-Amine (-NH₂)2 ≤ 5Yes
Hydrogen Bond Acceptors (HBA) 2-Ethylsulfonyl (-SO₂), Pyrimidine Nitrogens4 ≤ 10Yes

These values are well within the desirable range for orally bioavailable drugs as defined by Lipinski's Rule of Five, suggesting that the molecule possesses a favorable hydrogen bonding profile from the perspective of membrane permeability and solubility.

Conclusion

The accurate enumeration of hydrogen bond donors and acceptors is a foundational exercise in modern drug design. For 2-Ethylsulfonylpyrimidin-5-amine, a systematic analysis of its chemical structure, supported by a reproducible computational protocol, definitively establishes a count of two hydrogen bond donors and four hydrogen bond acceptors .

This profile indicates that the molecule is not burdened by an excess of hydrogen bonding capacity, a feature that often correlates with poor membrane permeability.[5] This information is critical for medicinal chemists, providing confidence in this aspect of the molecule's drug-like properties and allowing research and development efforts to focus on other critical parameters such as target affinity, selectivity, and metabolic fate. This guide serves as both a definitive resource for this specific molecule and a template for the rigorous evaluation of other novel chemical entities.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. [Link]

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2018). Putting the “rule of five” of drug research in context. Mapping Ignorance. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

  • TIU. (2023, November 28). Lipinski rule of five. TIU Lecture Notes. [Link]

  • Rowan University. (2025, July 1). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. Rowan Digital Works. [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. GARDP. [Link]

  • Hunter, C. A. (2004). Theoretical prediction of hydrogen bond donor capacity. RSC Publishing. [Link]

  • Mishra, S., Gangopadhyay, D., Singh, A., & Singh, R. K. (2012). Hydrogen-Bonding between Pyrimidine and Water: A Vibrational Spectroscopic Analysis. Vibrational Spectroscopy. [Link]

  • da Silva, J. V., et al. (2023). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. PMC - NIH. [Link]

  • Hammer, N. I., et al. (2012). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. Scholars' Mine - MST.edu. [Link]

  • Fiveable. (2025, August 15). Sulfonyl Definition. Fiveable. [Link]

  • Verstraelen, T., et al. (2019). Machine learning models for hydrogen bond donor and acceptor strengths using large and diverse training data generated by first-principles interaction free energies. PMC - NIH. [Link]

  • Massive Bio. (2026, January 21). Pyrimidine. Massive Bio. [Link]

  • Singh, R. K., et al. (2007). Hydrogen-Bonding between Pyrimidine and Water: A Vibrational Spectroscopic Analysis. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Infantes, L., & Motherwell, S. (2001). Hydrogen Bonding in Sulfonamides. PubMed. [Link]

  • Daylight. (n.d.). SMARTS Examples. Daylight Chemical Information Systems. [Link]

  • Azumaya, I., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. ACS Publications. [Link]

  • ResearchGate. (n.d.). Orientation of Hydrogen Bond in H-Complexes of Sulfones and Sulfonamides. ResearchGate. [Link]

  • ACS Publications. (2025, July 6). Developing a Machine Learning Model for Hydrogen Bond Acceptance Based on Natural Bond Orbital Descriptors. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Hydrogen bonding in sulfonamides. Semantic Scholar. [Link]

  • Daylight. (n.d.). Daylight Theory: SMARTS - A Language for Describing Molecular Patterns. Daylight Chemical Information Systems. [Link]

  • ChemAxon. (2008, January 17). Hydrogen Bond Donor-Acceptor rules. ChemAxon Forum Archive. [Link]

  • RDKit. (2024, March 26). How can I highlight hydrogen bond donors/acceptors? GitHub Discussions. [Link]

  • Daylight. (n.d.). Daylight Theory: SMARTS. Daylight Chemical Information Systems. [Link]

  • ResearchGate. (n.d.). Hydrogen-bond donor/ acceptor pattern exposed in the major groove. ResearchGate. [Link]

  • ResearchGate. (n.d.). Hydrogen bond acceptor and donor from amine protonated and unprotonated with water. ResearchGate. [Link]

  • Hughes, D. L. (2025, April 5). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. PMC - NIH. [Link]

  • Kenny, P. W. (2022). Hydrogen bond donors in drug design. ChemRxiv. [Link]

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Stability and Reactivity of Sulfonyl-Pyrimidines in Standard Laboratory Conditions: A Technical Guide for Covalent Ligand Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonyl-pyrimidines, particularly 2-sulfonylpyrimidines (2-SPs), have emerged as a premier class of covalent warheads for the chemoselective S-arylation of cysteines in drug discovery and chemical biology[1]. Unlike traditional Michael acceptors (e.g., acrylamides) that form reversible adducts, 2-SPs undergo a nucleophilic aromatic substitution (SNAr) to yield highly stable thioether conjugates[1].

However, the precise electrophilicity that makes them potent warheads also renders them susceptible to degradation under standard laboratory conditions[1]. As a Senior Application Scientist, I frequently observe that assay irreproducibility with these compounds stems not from biological variance, but from a fundamental misunderstanding of their hydrolytic stability in aqueous buffers, DMSO stock solutions, and thiol-rich assay environments. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols to profile and preserve the stability of sulfonyl-pyrimidines.

Mechanistic Foundations of Degradation

The stability of 2-SPs is dictated by the electron-withdrawing nature of the sulfonyl group (-SO2R), which highly activates the C2 position of the pyrimidine ring[1]. In the absence of a target thiol, trace moisture in solid-state storage or water in aqueous buffers acts as a competing nucleophile.

The water or hydroxide ion attacks the C2 position, forming a transient Meisenheimer intermediate[1]. Subsequent elimination of the sulfinic acid leaving group yields a thermodynamically stable, but completely unreactive, pyrimidin-2-ol byproduct[1].

SNAr_Hydrolysis SP 2-Sulfonylpyrimidine (Intact Warhead) MI Meisenheimer Intermediate SP->MI Nucleophilic Attack H2O H2O / OH- (Trace Moisture) H2O->MI PO Pyrimidin-2-ol (Degradation Product) MI->PO Elimination SA Sulfinic Acid (Leaving Group) MI->SA

SNAr hydrolysis pathway of 2-sulfonylpyrimidines in aqueous conditions.

Stability Profiling Under Standard Conditions

Understanding the half-life of 2-SPs is critical for robust assay design. While they exhibit superior aqueous solubility (often >2 mM) compared to hydrophobic activated benzenes, they are not indefinitely stable in solution[1].

Quantitative Data Summary

The following table synthesizes the stability metrics of standard 2-SPs across various laboratory environments:

ParameterLaboratory ConditionObservation / MetricCausality / Mechanism
Aqueous Hydrolysis 50 mM KPi, pH 7.0, 5% DMSO>5% degradation over several hours[1]Nucleophilic attack by H2O/OH⁻ at the highly electrophilic C2 position[1].
Solid-State Storage 4 °C, ambient atmosphereGradual degradation over weeks[1]Susceptibility to ambient trace moisture driving slow solid-state hydrolysis[1].
Assay Stability (Thiol-rich) 5 mM GSH, physiological pHt1/2 < 10 min[2]Rapid SNAr arylation of the free thiol; this is target engagement, not true hydrolysis[1][2].
Adduct Stability Covalent thioether on proteinStable for >36 hours at RT[1]Thioether linkages formed post-SNAr are thermodynamically highly stable[1].
The Glutathione (GSH) Conundrum

A common pitfall in high-throughput screening (HTS) is misinterpreting compound instability with off-target reactivity. For instance, 2-sulfonylpyrimidine WRN helicase inhibitors (e.g., H3B-859) exhibited decomposition half-lives of less than 10 minutes in the presence of 5 mM glutathione (GSH)[2]. Preincubating these compounds with 2 mM GSH resulted in a complete loss of potency in downstream functional assays[2]. This rapid depletion is not a failure of hydrolytic stability, but rather a demonstration of their exquisite, rapid reactivity toward biological thiols[1][2].

Self-Validating Experimental Protocols

To ensure scientific integrity, stability and reactivity must be measured using self-validating systems. The following protocols are designed to establish causality, ensure mass balance, and prevent false-positive degradation readouts.

Protocol 1: NMR-Based Hydrolytic Stability Assay

This protocol provides a simultaneous, direct readout on hydrolytic stability, reaction specificity, and warhead solubility[1].

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate (KPi) buffer at pH 7.0. Supplement with a fixed concentration of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP).

    • Causality: TMSP acts as a water-soluble internal standard. Because it is chemically inert, it validates that any loss of the warhead's NMR signal is due to chemical degradation, rather than physical precipitation out of solution[1].

  • Reaction Initiation: Dissolve the 2-SP derivative in anhydrous d6-DMSO to create a concentrated stock. Dilute this stock into the KPi buffer to achieve a final concentration of 2 mM warhead and 5% (v/v) d6-DMSO.

    • Causality: Utilizing 5% DMSO mimics the maximum tolerability limits of standard in vitro biochemical assays, ensuring the kinetic stability data is directly translatable to biological screening environments[1].

  • Data Acquisition: Immediately transfer to an NMR tube and acquire 1H-NMR spectra at 298 K at regular intervals over 36 hours[1].

  • Kinetic Analysis: Integrate the disappearing pyrimidine aromatic protons (which undergo a characteristic shielding shift of Δδ ∼ 1.0 ppm upon hydrolysis) and the appearing signal of the methanesulfinate leaving group (e.g., ∼2.3 ppm)[1].

    • Causality: The stoichiometric appearance of the sulfinic acid confirms the SNAr hydrolysis mechanism and closes the mass balance, proving the compound hydrolyzed rather than aggregated[1].

NMR_Workflow Prep Prepare 2 mM Warhead in 5% d6-DMSO / KPi Buffer Std Add TMSP Internal Standard (Mass Balance Control) Prep->Std Incubate Incubate at 298 K (Monitor over 36h) Std->Incubate NMR Acquire 1H-NMR Spectra (Time-dependent integration) Incubate->NMR Analyze Calculate k' (Pseudo-first-order) & Hydrolytic Half-life NMR->Analyze

Self-validating NMR workflow for quantifying hydrolytic stability.

Protocol 2: LC-MS/MS Intact Mass Analysis for Adduct Stability

Once the 2-SP reacts with a target protein, verifying the stability of the resulting covalent adduct is essential.

  • Labeling: Incubate the target protein (e.g., WRN helicase domain or p53 mutant) at 2–5 μM with a 10-fold molar excess of the 2-SP overnight at 4 °C[2][3].

    • Causality: The low temperature preserves the thermodynamic folding stability of the protein, while the vast molar excess of the warhead drives the slower, highly specific covalent labeling to absolute completion[2].

  • Desalting: Separate the protein on a C4 reverse-phase column (e.g., Waters BEH C4) using a rapid water/acetonitrile gradient containing 0.1% formic acid[2].

    • Causality: C4 stationary phases are utilized because their shorter alkyl chains prevent the irreversible binding and denaturation of intact proteins, a common artifact when using standard C18 analytical columns[2].

  • Mass Deconvolution: Analyze the eluate via ESI-MS. A mass shift corresponding exactly to the intact warhead minus the sulfinic acid leaving group (e.g., an expected shift of +252 Da for specific derivatives) confirms specific SNAr modification[2].

Conclusion & Best Practices

The utility of sulfonyl-pyrimidines in modern drug discovery hinges on their tunable reactivity, which can be modulated over 9 orders of magnitude by altering the electron density of the heteroaromatic ring[1]. To maximize their potential:

  • Store solid stocks in active desiccators at 4 °C to prevent ambient moisture hydrolysis[1].

  • Prepare DMSO stock solutions freshly using anhydrous DMSO, as repeated freeze-thaw cycles introduce atmospheric water.

  • Profile compounds against GSH prior to biochemical screening to decouple true hydrolytic instability from rapid off-target thiol arylation[2].

By employing rigorous, self-validating analytical protocols, researchers can confidently deploy 2-sulfonylpyrimidines as highly stable, chemoselective tools for covalent ligand development.

References

  • Source: Bioconjugate Chemistry (ACS Publications)
  • Source: Biochemistry (ACS Publications / PMC)
  • Source: Proceedings of the National Academy of Sciences (PNAS)

Sources

The Dawn of a New Therapeutic Scaffold: An In-depth Technical Guide to the Potential of 2-Ethylsulfonylpyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Scaffold of Promise

In the ever-evolving landscape of drug discovery, the identification of novel chemical scaffolds with the potential for broad therapeutic applicability is a cornerstone of innovation. This technical guide introduces the scientific community to the untapped potential of the 2-Ethylsulfonylpyrimidin-5-amine core structure. While direct research on this specific scaffold is nascent, a comprehensive analysis of its constituent moieties—the pyrimidine ring, the ethylsulfonyl group, and the amine substituent—reveals a compelling rationale for its investigation across multiple therapeutic domains. The pyrimidine nucleus is a well-established pharmacophore present in numerous approved drugs, particularly in oncology and infectious diseases.[1][2] The sulfonyl and sulfonamide groups are also integral to a wide array of therapeutic agents, contributing to their binding affinity and pharmacokinetic properties.[3][4] This guide will synthesize existing knowledge on related chemical structures to provide a forward-looking perspective on the therapeutic promise of 2-Ethylsulfonylpyrimidin-5-amine derivatives. We will delve into potential mechanisms of action, propose robust experimental workflows for their validation, and outline key structure-activity relationship (SAR) considerations to guide future drug development efforts.

The Architectural Blueprint: Understanding the 2-Ethylsulfonylpyrimidin-5-amine Core

The 2-Ethylsulfonylpyrimidin-5-amine scaffold is a unique amalgamation of three key chemical features, each with a rich history in medicinal chemistry.

  • The Pyrimidine Core: This nitrogen-containing heterocycle is a fundamental building block of nucleic acids, rendering it a privileged scaffold for interacting with a multitude of biological targets.[2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][5]

  • The Ethylsulfonyl Group: The presence of a sulfonyl group can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. Importantly, this group can act as a hydrogen bond acceptor, contributing to strong and specific interactions with protein targets.[3]

  • The 5-Amino Group: The amino substituent provides a crucial point for further chemical modification, allowing for the generation of extensive compound libraries. It can also serve as a key hydrogen bond donor in ligand-receptor interactions, anchoring the molecule within a binding pocket.[6]

The strategic combination of these three moieties in the 2-Ethylsulfonylpyrimidin-5-amine structure suggests a high potential for developing potent and selective modulators of various enzymatic and signaling pathways.

A Primary Target Class: The Kinase Superfamily

A significant body of evidence points to the potential of pyrimidine-based compounds, particularly those bearing sulfonamide or sulfonyl groups, as potent inhibitors of protein kinases.[1][3][7] Kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The phenylaminopyrimidine scaffold, for instance, is a well-known kinase inhibitor moiety.[8]

Derivatives of the 2-Ethylsulfonylpyrimidin-5-amine scaffold are hypothesized to act as ATP-competitive inhibitors, occupying the adenine-binding pocket of various kinases. The pyrimidine core would mimic the adenine ring of ATP, while the ethylsulfonyl and derivatized amino groups could extend into adjacent hydrophobic pockets and form key hydrogen bonds with the hinge region of the kinase domain, respectively.

Visualizing Kinase Inhibition

kinase_inhibition_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase Target Kinase (e.g., VEGFR-2, CDK2) Receptor->Kinase Activation Substrate Substrate Protein Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Cell_Response Cellular Response (Proliferation, Survival, etc.) Phospho_Substrate->Cell_Response Kinase->Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Inhibitor 2-Ethylsulfonylpyrimidin- 5-amine Derivative Inhibitor->Kinase Inhibition

Caption: Proposed mechanism of kinase inhibition by 2-Ethylsulfonylpyrimidin-5-amine derivatives.

Therapeutic Frontier 1: Oncology

The pyrimidine-sulfonamide hybrid motif has demonstrated significant promise in the development of novel anticancer agents.[4] These compounds have been shown to inhibit key kinases involved in tumor growth, angiogenesis, and cell cycle progression, such as VEGFR-2 and CDK2.[1][3]

Data from Structurally Related Compounds

The following table summarizes the in vitro anticancer activity of various pyrimidine-sulfonamide derivatives, providing a strong rationale for investigating the 2-Ethylsulfonylpyrimidin-5-amine scaffold in this context.

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
N-(substituted)-4-(thiazolo[4,5-b]quinoxalin-2(3H)-ylideneamino)-benzenesulfonamideVEGFR-2HepG20.061-0.083[3]
2-Thiouracil-5-sulfonamidesCDK2AA-2780, HT-29, MCF-7, HepG2Promising Activity[1]
Pyrimidine-sulfonamide hybrid 5Not SpecifiedT-47D, MCF-7, MDA-MB-2312.40-6.70[4]
Thieno[2,3-d]pyrimidine–sulfonamide hybrid 58Not SpecifiedMCF-7, MDA-MB-2316.17-8.68[4]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A/B KinasesVariousPotent Inhibition[7]
Experimental Workflow: Assessing Anticancer Potential

A two-tiered approach is recommended for evaluating the anticancer activity of novel 2-Ethylsulfonylpyrimidin-5-amine derivatives.

Tier 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2 Kinase Assay)

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Preparation of Reagents:

    • Recombinant human VEGFR-2 kinase (commercially available).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP solution (concentration at or near the Km for the enzyme).

    • Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).

    • Test compounds (dissolved in DMSO, serially diluted).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

  • Assay Procedure:

    • Add 5 µL of kinase buffer to all wells of a 384-well plate.

    • Add 1 µL of test compound or DMSO (vehicle control) to appropriate wells.

    • Add 2 µL of VEGFR-2 kinase solution to all wells except the "no enzyme" control.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a mixture of ATP and substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Tier 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[3][4]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.

    • Plot the percentage of viability versus the logarithm of the compound concentration.

    • Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Therapeutic Frontier 2: Neuroprotection and Ischemia

Recent discoveries have highlighted the therapeutic potential of 2-sulfonyl-pyrimidinyl derivatives as potent apoptosis inhibitors.[9] These compounds have been shown to function by stabilizing the mitochondrial respiratory complex II, thereby exerting a neuroprotective effect in animal models of ischemia.[9] This novel mechanism of action opens up exciting possibilities for the 2-Ethylsulfonylpyrimidin-5-amine scaffold in the treatment of stroke and other neurodegenerative disorders.

Visualizing the Proposed Neuroprotective Mechanism

neuroprotection_pathway cluster_mito Mitochondrion Complex_II Mitochondrial Respiratory Complex II ETC Electron Transport Chain Complex_II->ETC ROS Reactive Oxygen Species (ROS) Complex_II->ROS ATP_Prod ATP Production ETC->ATP_Prod Ischemia Ischemic Insult Ischemia->Complex_II Instability Apoptosis_Pathway Apoptotic Cascade ROS->Apoptosis_Pathway Cell_Death Neuronal Cell Death Apoptosis_Pathway->Cell_Death Inhibitor 2-Ethylsulfonylpyrimidin- 5-amine Derivative Inhibitor->Complex_II Stabilization

Caption: Proposed mechanism of neuroprotection via mitochondrial complex II stabilization.

Experimental Workflow: Assessing Anti-Apoptotic Activity

Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

    • Induce apoptosis using a suitable stimulus, such as staurosporine or oxygen-glucose deprivation (to mimic ischemic conditions).

    • Co-treat the cells with various concentrations of the 2-Ethylsulfonylpyrimidin-5-amine derivatives.

    • Include appropriate controls: untreated cells, cells treated with the apoptotic stimulus only, and cells treated with the test compound only.

    • Incubate for a predetermined time (e.g., 6-24 hours).

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of apoptosis inhibition for each compound concentration relative to the "stimulus only" control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the EC50 value.

Therapeutic Frontier 3: Anti-Inflammatory Applications

Pyrimidine and its fused-ring analogues, such as triazolopyrimidines, have been reported to possess anti-inflammatory properties.[5] These compounds can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] Given these precedents, the 2-Ethylsulfonylpyrimidin-5-amine scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Visualizing the Anti-Inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPK) TLR4->Signaling_Cascade Gene_Expression Gene Transcription Signaling_Cascade->Gene_Expression iNOS iNOS Gene_Expression->iNOS IL6 IL-6 Gene_Expression->IL6 NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation IL6->Inflammation NO->Inflammation Inhibitor 2-Ethylsulfonylpyrimidin- 5-amine Derivative Inhibitor->Signaling_Cascade Inhibition

Caption: Proposed mechanism of anti-inflammatory action by inhibiting pro-inflammatory mediators.

Experimental Workflow: Measuring Nitric Oxide Production

Griess Assay

This colorimetric assay is a simple and widely used method for measuring nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants.

Protocol:

  • Cell Culture and Stimulation:

    • Culture a macrophage cell line (e.g., RAW 264.7) in 96-well plates.[5]

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

    • Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with a known iNOS inhibitor (e.g., L-NAME).

  • Assay Procedure:

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-only control.

    • Calculate the IC50 value.

Guiding the Path Forward: Synthesis and SAR Considerations

The synthesis of 2-Ethylsulfonylpyrimidin-5-amine derivatives can likely be achieved through established synthetic methodologies for pyrimidines and sulfonamides.[10] A plausible route would involve the construction of a substituted pyrimidine ring, followed by the introduction of the ethylsulfonyl and amino groups. The amino group at the 5-position serves as a versatile handle for creating a library of analogues for SAR studies.

Key SAR Insights from Related Scaffolds:

  • Substitution on the Amino Group: Derivatization of the amino group is a common strategy to enhance potency and selectivity. The introduction of various aryl, heteroaryl, or alkyl groups can explore different binding interactions within the target protein.[6]

  • Modifications of the Ethylsulfonyl Group: Varying the length and branching of the alkyl chain or replacing it with an aryl group can modulate the compound's pharmacokinetic properties and its fit within hydrophobic pockets.

  • Substitution on the Pyrimidine Ring: The 4- and 6-positions of the pyrimidine ring are often amenable to substitution, which can influence the electronic properties of the ring system and provide additional points of interaction with the target.[6]

Conclusion and Future Directions

The 2-Ethylsulfonylpyrimidin-5-amine scaffold represents a confluence of privileged pharmacophores, heralding a new and exciting avenue for drug discovery. Based on extensive data from structurally related compounds, derivatives of this core have a strong potential for therapeutic applications in oncology, neuroprotection, and inflammatory diseases. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of novel analogues. Future research should focus on the efficient synthesis of a diverse library of these compounds and their comprehensive biological characterization. Through a collaborative and data-driven approach, the full therapeutic potential of the 2-Ethylsulfonylpyrimidin-5-amine scaffold can be unlocked, paving the way for the development of next-generation therapeutics.

References

  • Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Tre
  • N-(2-Aminoethyl)-5-isoquinolinesulfonamide, a newly synthesized protein kinase inhibitor, functions as a ligand in affinity chromatography. Purification of Ca2+-activated, phospholipid-dependent and other protein kinases - PubMed. (1985, March 10).
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. (2025, March 21).
  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC.
  • Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury - MDPI. (2023, January 11).
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC. (2020, February 14).
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. (2024, April 16).
  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors - PubMed. (2010, June 10).
  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum - MDPI. (2025, April 21).
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)
  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC. (2023, February 17).
  • Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004)
  • Structure-activity relationship of compounds 2, 5, 11, and 15.
  • Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity - PubMed. (2002, June 15).
  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed. (2008, October 23).
  • 3-Arylsulphonyl-5-arylamino-1,3,4-thiadiazol-2(3H)ones as Anti-Inflammatory and Analgesic Agents - PubMed. (2001, August 15).

Sources

Methodological & Application

Synthesis Protocols and Application Note: 2-Ethylsulfonylpyrimidin-5-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Logic

2-Ethylsulfonylpyrimidin-5-amine hydrochloride (CAS: 2309466-63-3) is a highly versatile, privileged building block extensively utilized in the synthesis of biologically active heterocycles, particularly kinase inhibitors[1].

The strategic design of this building block relies on two key functional features:

  • The C2-Ethylsulfonyl Group (-SO₂Et): In nucleophilic aromatic substitution (SNAr), the ethylsulfonyl group is a vastly superior leaving group compared to traditional halides (e.g., -Cl or -Br). The strong electron-withdrawing nature of the sulfone significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, facilitating the rapid formation of the Meisenheimer complex. Upon elimination, it releases a stable ethylsulfinate anion. This tunable reactivity allows SNAr to proceed under milder conditions, covering over 9 orders of magnitude in reactivity rates, which is crucial when working with sterically hindered or delicate nucleophiles ()[2].

  • The C5-Amine Hydrochloride Salt: The amine at the 5-position is an electron-rich aniline derivative. Storing and reacting this compound as a hydrochloride salt prevents premature oxidation and unwanted dimerization. During synthesis, the salt is neutralized in situ, liberating the free amine for downstream functionalization (e.g., amide coupling or Buchwald-Hartwig cross-coupling).

Physicochemical Properties & Reactivity Profile

Summarized below are the core physical and chemical parameters necessary for handling and experimental planning:

PropertySpecification
Chemical Name 2-Ethylsulfonylpyrimidin-5-amine hydrochloride
CAS Number 2309466-63-3[1]
Molecular Formula C₆H₉N₃O₂S • HCl
Molecular Weight 223.68 g/mol (Free base: 187.22 g/mol )
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, NMP, and Water
Storage Conditions 2-8 °C, desiccated, protect from light
Primary Reactivity SNAr at C2; Electrophilic coupling at C5

Mechanistic Pathway: SNAr Addition-Elimination

The displacement of the ethylsulfonyl group follows a classic two-step Addition-Elimination SNAr mechanism. The rate-determining step is the nucleophilic attack, which is highly accelerated by the sulfone moiety.

SNAr_Mechanism A 2-Ethylsulfonylpyrimidin-5-amine + Nucleophile (Nu-H) B Meisenheimer Complex (Tetrahedral Intermediate) A->B Addition (Rate-Determining) C C2-Substituted-5-aminopyrimidine + Ethylsulfinate B->C Elimination (Fast)

Figure 1: Addition-Elimination SNAr mechanism of 2-ethylsulfonylpyrimidines.

Experimental Protocol 1: Chemoselective SNAr at C2

This protocol details the displacement of the C2-ethylsulfonyl group using a primary amine nucleophile (e.g., cyclopentylamine).

Scientific Rationale: N,N-Diisopropylethylamine (DIPEA) is used in a 3.0 molar equivalent excess. The first equivalent neutralizes the HCl salt of the pyrimidine, the second neutralizes the ethylsulfinic acid generated during the reaction, and the third acts as a general acid scavenger to drive the equilibrium forward.

Step-by-Step Methodology:
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Ethylsulfonylpyrimidin-5-amine hydrochloride (1.0 eq, 1.0 mmol, 223.7 mg).

  • Solvation & Neutralization: Dissolve the solid in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq, 3.0 mmol, 522 µL) dropwise. Stir for 10 minutes at room temperature to ensure complete liberation of the free base.

  • Nucleophile Addition: Add the desired amine nucleophile (e.g., cyclopentylamine, 1.2 eq, 1.2 mmol).

  • Reaction Execution: Heat the reaction mixture to 60 °C using an oil bath or heating block.

  • Self-Validating Tracking: Monitor the reaction progress via LC-MS. The disappearance of the starting material (m/z 188 for the free base [M+H]⁺) and the appearance of the desired product mass validate the completion of the addition-elimination cycle. The reaction typically completes within 2–4 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (30 mL) and wash the organic layer with a 5% aqueous LiCl solution (3 × 15 mL) to efficiently remove the NMP solvent. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure C2-substituted-5-aminopyrimidine.

Experimental Protocol 2: Downstream Amide Coupling at C5

Once the C2 position is functionalized, the C5-amine can be coupled with a carboxylic acid to generate the final kinase inhibitor scaffold.

Scientific Rationale: The C5-amine is an aniline-like derivative, meaning its nucleophilicity is significantly lower than that of aliphatic amines. Therefore, standard coupling agents like EDC/HOBt may lead to sluggish kinetics. HATU is chosen as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester, which rapidly acylates weak nucleophiles.

Step-by-Step Methodology:
  • Preparation: In a dry vial, dissolve the desired carboxylic acid (1.2 eq, 1.2 mmol) in anhydrous DMF (4.0 mL).

  • Activation: Add HATU (1.3 eq, 1.3 mmol) and DIPEA (3.0 eq, 3.0 mmol). Stir the mixture at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add the C2-substituted-5-aminopyrimidine (synthesized in Protocol 1) (1.0 eq, 1.0 mmol) as a solution in DMF (1.0 mL) to the activated acid mixture.

  • Reaction Execution: Stir the reaction at room temperature for 4–12 hours.

  • Self-Validating Tracking: Track the coupling via LC-MS. If the reaction stalls, the presence of unreacted C5-amine will be visible, indicating the potential need for gentle heating (40 °C) or additional HATU.

  • Workup & Purification: Quench the reaction by adding cold water (20 mL) dropwise. If the product precipitates, collect it via vacuum filtration and wash with water. Alternatively, extract with EtOAc (3 × 15 mL), wash with 5% LiCl and brine, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.

Synthetic_Workflow Step1 Starting Material (CAS: 2309466-63-3) Step2 Base Neutralization (Free C5-Amine) Step1->Step2 Step3 SNAr at C2 (Displace -SO2Et) Step2->Step3 Nu-H, Heat Step4 Amide Coupling at C5 (Kinase Inhibitor Scaffold) Step3->Step4 R-COOH, HATU

Figure 2: Two-step synthetic workflow for generating kinase inhibitor scaffolds.

Applications in Targeted Covalent Inhibitors (TCIs)

Beyond serving as a leaving group, the 2-sulfonylpyrimidine motif has recently gained immense traction as a direct covalent "warhead" in targeted covalent inhibitors (TCIs). Recent literature demonstrates that 2-sulfonylpyrimidines can act as highly effective surrogates for acrylamide warheads (such as those found in Ibrutinib) for the irreversible inhibition of Bruton's Tyrosine Kinase (BTK) ()[3]. In these advanced applications, compounds derived from 2-Ethylsulfonylpyrimidin-5-amine hydrochloride can be designed to directly trap reactive cysteine residues in the kinase active site, offering improved plasma stability and reduced off-target toxicity compared to traditional Michael acceptors[3].

References

  • Pichon, M. M., Drelinkiewicz, D., Lozano, D., et al. (2023). "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." Bioconjugate Chemistry, 34(9), 1679-1687. Available at:[Link]

  • Moraru, R., Valle-Argos, B., Minton, A., et al. (2024). "Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story." Journal of Medicinal Chemistry, 67(16), 13572-13593. Available at:[Link]

Sources

Conditions for amide coupling with 2-Ethylsulfonylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Optimized Conditions for Amide Coupling with 2-Ethylsulfonylpyrimidin-5-amine

Introduction: Navigating the Challenge of Coupling to an Electron-Deficient Heterocycle

The 2-ethylsulfonylpyrimidine scaffold is a privileged motif in modern medicinal chemistry, frequently incorporated into molecules targeting a range of therapeutic areas. The amine at the C5 position serves as a critical handle for diversification and structure-activity relationship (SAR) studies. However, the synthetic utility of 2-ethylsulfonylpyrimidin-5-amine is hampered by a significant chemical challenge: its profoundly diminished nucleophilicity.

The pyrimidine ring is inherently electron-deficient, and this effect is powerfully amplified by the presence of a strongly electron-withdrawing ethylsulfonyl group at the C2 position. This electronic environment severely deactivates the 5-amino group, making it a poor nucleophile. Consequently, standard amide coupling conditions, which may suffice for simple anilines or aliphatic amines, are often sluggish, low-yielding, or fail entirely when applied to this substrate.[1][2][3][4]

This guide provides a detailed exploration of the mechanistic principles and optimized laboratory protocols required to achieve efficient and reliable amide bond formation with 2-ethylsulfonylpyrimidin-5-amine. We will move beyond simple reagent lists to explain the chemical rationale behind the selection of specific coupling agents, bases, and reaction conditions, empowering researchers to troubleshoot and succeed with this challenging but valuable synthetic transformation.

Part 1: Mechanistic Considerations & Strategic Reagent Selection

The formation of an amide bond requires the activation of a carboxylic acid to create a sufficiently electrophilic species that can be attacked by the amine.[5][6] When the amine is a weak nucleophile, the efficiency of this entire process hinges on the generation of a highly reactive activated intermediate.

The Problem with Standard Carbodiimides (EDC/DCC)

Standard carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with a carboxylic acid to form an O-acylisourea intermediate.[7][8] While reactive, this intermediate has a finite lifetime and can undergo a deleterious intramolecular rearrangement to a stable N-acylurea byproduct, especially if the amine nucleophile is not reactive enough to intercept it quickly.[2] For an electron-deficient amine like 2-ethylsulfonylpyrimidin-5-amine, this side reaction is a major cause of low yields.

While the addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) can help by trapping the O-acylisourea to form a more stable active ester, the reactivity of this HOBt-ester may still be insufficient for efficient coupling.[1][7]

The Solution: High-Potency Coupling Reagents

To overcome the low reactivity of the target amine, more potent activating agents are required. Uronium/aminium and phosphonium salt-based reagents are the gold standard for such challenging couplings.[1][5]

  • Uronium/Aminium Salts (HATU, HBTU, COMU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective for difficult couplings.[9] In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated, and the resulting carboxylate attacks HATU to form a highly reactive O-Azabenzotriazole (OAt) active ester.[7][10] The OAt group is an excellent leaving group, making the activated acid exceptionally electrophilic and capable of reacting efficiently even with poor nucleophiles.

  • Phosphonium Salts (PyBOP, PyAOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) function similarly to uronium salts, generating a highly reactive OBt-active ester. A key advantage of phosphonium salts is that they do not possess a reactive center that can be attacked by the amine coupling partner, thus avoiding the formation of guanidinium byproducts that can occur with uronium salts.[2][5]

The general mechanism for activation by a uronium salt like HATU is depicted below.

HATU_Mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate HATU HATU ActiveEster Highly Reactive OAt-Active Ester HATU->ActiveEster Base Base (DIPEA) Base->RCOOH -H⁺ Carboxylate->ActiveEster + HATU TMU TMU Byproduct ActiveEster->TMU releases Amide Target Amide ActiveEster->Amide + Amine Amine 2-Ethylsulfonyl- pyrimidin-5-amine Amine->Amide HOAt HOAt Amide->HOAt releases

Caption: HATU-mediated activation and coupling workflow.

Part 2: Recommended Protocols and Conditions

Successful coupling requires careful attention to reagent stoichiometry, order of addition, and reaction environment. Below are two robust, field-proven protocols for the amide coupling of 2-ethylsulfonylpyrimidin-5-amine.

Protocol A: High-Reactivity Coupling using HATU

This is the recommended primary method for its high success rate with electron-deficient amines.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-Ethylsulfonylpyrimidin-5-amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, Brine)

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and 2-ethylsulfonylpyrimidin-5-amine (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids, aiming for a concentration of 0.1-0.2 M. Stir the solution until all components are fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Activation: Add HATU (1.2 eq) portion-wise to the cold reaction mixture. A slight color change may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-12 hours).[7]

  • Workup:

    • Quench the reaction by adding water.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.[7][8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.

Protocol B: Optimized EDC/DMAP-Catalyzed Coupling

This method provides a cost-effective alternative to HATU, optimized specifically for challenging electron-deficient amines through the use of DMAP as a potent acyl transfer catalyst.[1][11]

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-Ethylsulfonylpyrimidin-5-amine (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (0.1 - 0.2 eq, catalytic)

  • 4-Dimethylaminopyridine (DMAP) (1.0 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), 2-ethylsulfonylpyrimidin-5-amine (1.1 eq), DMAP (1.0 eq), and HOBt (0.1 eq).[1]

  • Dissolution: Add anhydrous acetonitrile to dissolve the solids (concentration ~0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base & Reagent Addition: Add DIPEA (2.5 eq) dropwise, followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can be slower than HATU-mediated couplings and may require stirring for 12-24 hours.[2]

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol A.

Summary of Recommended Conditions
ParameterProtocol A (HATU)Protocol B (Optimized EDC)Rationale
Coupling Reagent HATUEDC·HClHATU provides maximum reactivity for the deactivated amine.[1][9] EDC is a more economical choice.
Additive None requiredHOBt (catalytic), DMAP (stoichiometric)DMAP acts as a hyper-nucleophilic acyl transfer catalyst, crucial for activating the acid for the weak amine.[1][11]
Base DIPEADIPEAA non-nucleophilic, sterically hindered base is essential to prevent side reactions.[7]
Solvent DMF, DCMAcetonitrile, DMFPolar aprotic solvents are required to solvate the reagents and intermediates.
Temperature 0 °C to RT0 °C to RTInitial cooling controls the exothermic activation step, followed by RT to drive the reaction.
Typical Time 2-12 h12-24 hThe higher reactivity of the HATU-generated active ester leads to faster reaction kinetics.[10]

Part 3: Troubleshooting and Key Insights

Troubleshooting_Workflow Start Reaction Issue: Low or No Product CheckReagents Are all reagents fresh and anhydrous? Start->CheckReagents CheckSolubility Are all starting materials fully dissolved? CheckReagents->CheckSolubility Yes ReplaceReagents Use fresh, anhydrous solvents and reagents. CheckReagents->ReplaceReagents No UseHATU Switch to Protocol A (HATU). Increase equivalents to 1.5. IncreaseTemp Gently heat reaction to 40-50 °C. UseHATU->IncreaseTemp Success Reaction Successful IncreaseTemp->Success CheckSolubility->UseHATU Yes SwitchSolvent Switch to a more polar solvent (e.g., DMA). CheckSolubility->SwitchSolvent No SwitchSolvent->Start ReplaceReagents->Start

Caption: Decision workflow for troubleshooting poor coupling efficiency.

  • Issue: No Reaction or Very Low Conversion.

    • Cause: Insufficient activation of the carboxylic acid. The electronic deactivation of the amine is too great for the chosen conditions.

    • Solution: If using the EDC protocol, switch to the more potent HATU protocol.[2] Ensure all reagents are of high quality and solvents are anhydrous. Water can hydrolyze the activated intermediates. Consider increasing the equivalents of HATU and DIPEA slightly (e.g., to 1.5 eq and 4.0 eq, respectively).

  • Issue: Reaction Stalls.

    • Cause: The reaction may be kinetically slow, or a precipitate may have formed.

    • Solution: Ensure all starting materials are fully dissolved at the beginning of the reaction. If solubility is an issue, consider switching to a more polar solvent like N,N-Dimethylacetamide (DMA). Gentle heating (40-50 °C) can sometimes be employed to drive sluggish reactions to completion, but should be used cautiously and monitored for potential decomposition.[2]

  • Issue: Messy Reaction with Multiple Byproducts.

    • Cause: Potential degradation of reagents or side reactions. If using HATU, a guanidinium byproduct can form if the amine reacts directly with the coupling reagent.

    • Solution: Re-evaluate the order of addition. Pre-activating the carboxylic acid with HATU and base for 5-10 minutes before adding the amine can sometimes minimize side reactions involving the amine.[2] Ensure the workup is performed promptly after the reaction is complete to minimize product degradation.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Royal Society of Chemistry. [Link]

  • Proposed mechanism for activation by uronium salt. ResearchGate. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Institutes of Health. [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[12]uril. ChemRxiv. [Link]

  • Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • amide coupling help. Reddit. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Do I need to neutralize EDC-HCl for amide coupling? ResearchGate. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

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Application Note: 2-Ethylsulfonylpyrimidin-5-amine as a Privileged Building Block for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Discovery Biologists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Kinase Targeting

In small-molecule drug discovery, the pyrimidine core remains one of the most heavily utilized privileged scaffolds. Its enduring success is rooted in its structural ability to mimic the adenine ring of adenosine triphosphate (ATP), allowing it to anchor securely into the highly conserved hinge region of human kinases [1]. However, the challenge in modern kinase inhibitor design is not merely binding, but achieving kinome-wide selectivity and optimal pharmacokinetic properties.

2-Ethylsulfonylpyrimidin-5-amine has emerged as a highly strategic bifunctional building block to address these challenges. It provides two distinct, orthogonal vectors for structural diversification:

  • The C2-Ethylsulfonyl Group: An exceptionally activated leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing the installation of solvent-exposed or hinge-binding motifs.

  • The C5-Amino Group: A versatile synthetic handle for amide, urea, or sulfonamide coupling, directing substituents toward the gatekeeper residue or the deep DFG-out back pocket.

Mechanistic Insights: The SNAr Powerhouse

As a Senior Application Scientist, I frequently observe researchers defaulting to 2-chloropyrimidines for their SNAr reactions. While halogens are standard, they often require harsh conditions (elevated temperatures, strong bases) or transition-metal catalysis (Buchwald-Hartwig amination) to react with sterically hindered or electron-deficient anilines.

The Causality of the Sulfonyl Advantage: The ethylsulfonyl moiety (


) fundamentally alters the electronic landscape of the pyrimidine ring. The strong electron-withdrawing nature of the sulfone highly activates the C2 position, stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack. Recent structure-reactivity studies demonstrate that 2-sulfonylpyrimidines exhibit highly predictable and rapid SNAr reactivity that can be fine-tuned over 9 orders of magnitude [2].

Once the intermediate collapses, the ethylsulfinate anion is expelled. Unlike chloride ions, the sulfinate byproduct is highly water-soluble, non-toxic, and non-coordinating, which simplifies purification and prevents catalyst poisoning in downstream steps. The exceptional stability and aqueous solubility of the sulfonyl leaving group have even led to its recent application as a warhead in targeted covalent inhibitors (TCIs) [3].

Structural Logic of Kinase Inhibitor Assembly

To understand how derivatives of 2-ethylsulfonylpyrimidin-5-amine interact with the kinase ATP-binding site, we must visualize the spatial trajectory of its substituents.

KinaseBinding PyCore Pyrimidine Core (Scaffold) C2Sub C2-Amine Substituent (via SNAr) PyCore->C2Sub C2 Vector C5Sub C5-Amide Substituent (via Coupling) PyCore->C5Sub C5 Vector Hinge Kinase Hinge Region (Hydrogen Bonding) PyCore->Hinge Mimics ATP Adenine Solvent Solvent-Exposed Region (Solubility/PK Tuning) C2Sub->Solvent Extends towards Gatekeeper Gatekeeper / DFG Motif (Selectivity Pocket) C5Sub->Gatekeeper Interacts with

Structural logic of pyrimidine-based kinase inhibitors targeting the ATP-binding pocket.

Experimental Workflows and Protocols

The true value of 2-ethylsulfonylpyrimidin-5-amine lies in the orthogonality of its reactive sites. The workflow below outlines the standard two-step functionalization process.

Workflow Step1 2-Ethylsulfonylpyrimidin-5-amine (Starting Material) Step2 Chemoselective SNAr (Displacement of -SO2Et) Step1->Step2 + Primary/Secondary Amine + DIPEA, Heat Step3 Intermediate: C2-Substituted Pyrimidin-5-amine Step2->Step3 - Ethylsulfinic Acid (Aqueous Wash) Step4 C5-Amine Functionalization (HATU Amide Coupling) Step3->Step4 + Carboxylic Acid + HATU, DIPEA Step5 Final Kinase Inhibitor (Purification & Assay) Step4->Step5 Yields Target Scaffold

Step-by-step synthetic workflow for functionalizing 2-ethylsulfonylpyrimidin-5-amine.

Protocol 1: Chemoselective SNAr at the C2 Position

This protocol describes the displacement of the ethylsulfonyl group by an aniline derivative.

Rationale for Conditions: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the liberated ethylsulfinic acid without competing for the electrophilic C2 center. N-Methyl-2-pyrrolidone (NMP) or sec-butanol are ideal solvents as their polarity stabilizes the transition state of the SNAr reaction.

Step-by-Step Procedure:

  • Preparation: In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-ethylsulfonylpyrimidin-5-amine (1.0 eq, 1.0 mmol) and the desired aniline/amine (1.2 eq, 1.2 mmol) in anhydrous NMP (5.0 mL).

  • Base Addition: Add DIPEA (2.5 eq, 2.5 mmol) dropwise at room temperature.

  • Reaction: Seal the vial and heat the mixture to 80 °C in a pre-heated oil bath or heating block for 4–12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is complete when the starting material mass (

    
     188.04 
    
    
    
    ) is fully consumed.
  • Workup (Self-Purifying Step): Cool the mixture to room temperature and dilute with Ethyl Acetate (30 mL). Wash the organic layer with saturated aqueous

    
     (3 × 15 mL) followed by brine (15 mL). Note: The ethylsulfinate byproduct is highly water-soluble and is entirely removed during these aqueous washes.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient) to yield the C2-substituted pyrimidin-5-amine intermediate.
    
Protocol 2: Functionalization of the C5-Amine (Amide Coupling)

The C5-amino group on the pyrimidine ring is electronically deactivated due to the electron-withdrawing nature of the heterocycle. Therefore, highly efficient coupling reagents like HATU are required.

Rationale for Conditions: HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole active ester, which is electrophilic enough to react with the deactivated pyrimidin-5-amine, driving the reaction to completion at room temperature.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq, 0.55 mmol) and HATU (1.2 eq, 0.60 mmol) in anhydrous DMF (3.0 mL). Add DIPEA (3.0 eq, 1.5 mmol) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add the C2-substituted pyrimidin-5-amine intermediate from Protocol 1 (1.0 eq, 0.50 mmol) as a solution in DMF (2.0 mL) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 12–16 hours.

  • Self-Validation: Confirm product formation via LC-MS. If unreacted amine persists, gently warm the reaction to 40 °C for an additional 2 hours.

  • Workup & Purification: Quench the reaction with water (20 mL) to precipitate the product. Filter the crude solid, wash with cold water, and dry under a vacuum. Purify via preparative reverse-phase HPLC to isolate the final kinase inhibitor.

Quantitative Data Presentation: Leaving Group Comparison

To quantitatively justify the selection of the ethylsulfonyl building block over traditional alternatives, the following table summarizes the operational parameters of various pyrimidine C2 leaving groups based on empirical laboratory data.

Leaving Group at C2Relative ReactivityTypical Temp. Req.Transition Metal Catalyst?Primary ByproductWorkup Complexity
-SO₂Et (Ethylsulfonyl) Very High 25 °C – 80 °C No Ethylsulfinic acid Low (Water-soluble)
-Cl (Chloro)Moderate100 °C – 150 °COften Required (Pd)HCl / Chloride saltsModerate
-SMe (Methylthio)Low> 150 °CYesMethanethiol (Toxic gas)High (Odor control)
-F (Fluoro)High25 °C – 60 °CNoHF / Fluoride saltsModerate (Glass etching)

Table 1: Comparison of leaving group efficiencies for Nucleophilic Aromatic Substitution (SNAr) at the C2 position of pyrimidine scaffolds.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story PubMed Central (PMC) - NIH URL:[Link][3]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Bioconjugate Chemistry - ACS Publications URL:[Link][2]

Sources

Application Note: Solvent Selection and Reaction Optimization for Pyrimidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine derivatives are ubiquitous in medicinal chemistry, serving as core scaffolds for kinase inhibitors, nucleoside analogs, and diverse pharmacophores. However, handling these intermediates as hydrochloride (HCl) salts presents a unique physicochemical challenge. Chemists must balance the high ionic lattice energy of the salt—which demands highly polar media for dissolution—against the reactivity of the liberated free base, which is prone to solvent-mediated side reactions.

This application note provides a comprehensive, causality-driven guide to selecting the optimal solvent and base systems for reactions involving pyrimidine hydrochloride salts, with a specific focus on Nucleophilic Aromatic Substitution (SNAr) and green chemistry alternatives.

Mechanistic Causality: Solvation, Basicity, and Reactivity

To design a successful reaction with a pyrimidine HCl salt, one must understand the competing thermodynamic and kinetic forces at play.

The Solubility-Reactivity Paradox

Pyrimidine hydrochloride salts typically exhibit poor solubility in non-polar or moderately polar organic solvents (e.g., dichloromethane, toluene, or tetrahydrofuran)[1]. While highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) readily dissolve these salts (e.g., 2-(chloromethyl)pyrimidine hydrochloride exhibits a solubility of 30 mg/mL in DMF and 20 mg/mL in DMSO)[2], excessive solvent polarity can heavily solvate the incoming nucleophile, inadvertently raising the activation energy required for the SNAr transition state.

In Situ Free-Basing Dynamics

In SNAr reactions, the pyrimidine ring acts as the electrophile. If the nucleophile (often an amine) is added directly to the pyrimidine HCl salt, the HCl will rapidly protonate the nucleophile, rendering it non-nucleophilic. Therefore, an auxiliary non-nucleophilic base (such as N,N-Diisopropylethylamine [DIPEA] or


) must be used to liberate the pyrimidine free base in situ[3][4]. The solvent must be capable of supporting this solid-liquid or liquid-liquid phase transfer. Acetonitrile (MeCN) is frequently the optimal choice; its moderate dielectric constant (

) stabilizes the Meisenheimer complex transition state while allowing carbonate bases to function efficiently[5].
Competing Solvolysis in Protic Media

Protic solvents (methanol, ethanol, water) are highly nucleophilic. When a pyrimidine features a reactive leaving group (e.g., a 2-chloro or chloromethyl substituent), protic solvents can outcompete the desired nucleophile. For example, dissolving 2-(chloromethyl)pyrimidine hydrochloride in aqueous or alcoholic media rapidly leads to hydrolysis, yielding 2-(hydroxymethyl)pyrimidine or corresponding alkoxymethyl ethers[6]. Thus, anhydrous, aprotic solvents are strictly required unless working with highly specialized aqueous micellar systems.

Quantitative Data: Solvent Selection Matrix

The following table summarizes the physicochemical properties and performance metrics of common solvents used for pyrimidine HCl salt functionalization.

Solvent ClassRepresentative SolventPyrimidine HCl SolubilitySNAr SuitabilityDegradation / Side Reaction Risks
Polar Aprotic DMF, DMSOHigh (20–30 mg/mL)Excellent (Accelerates rate)Low reaction risk; High risk of difficult product isolation (high boiling point).
Mod. Aprotic Acetonitrile (MeCN)Moderate (Requires heating)Optimal (Best with

)
Very Low. Easy removal under reduced pressure.
Protic Ethanol (EtOH)Low (~2 mg/mL)Poor to Fair High . Solvolysis/hydrolysis of reactive halogens (e.g., chloromethyl groups).
Ethers 1,4-Dioxane, THFVery Low (Suspension)Poor (Slow kinetics)Low. Preferred for Pd-catalyzed cross-coupling with aqueous base biphasic systems.
Green Media PEG-400Moderate (High at >100 °C)Excellent (Eco-friendly)Low. Viscous workup required, but allows rapid reaction times (5–15 mins)[7].

Logical Workflow for Solvent & Base Selection

The decision-making process for handling pyrimidine HCl salts depends entirely on the downstream transformation. The logical flow below outlines the optimal solvent-base pairing based on the target reaction class.

G A Pyrimidine HCl Salt Starting Material B Determine Reaction Class A->B C SNAr (Nucleophilic Substitution) B->C D Transition Metal Cross-Coupling B->D E Polar Aprotic (MeCN, DMF, DMSO) + DIPEA / Cs2CO3 C->E Standard F Green Alternative (PEG-400 or H2O/HPMC) + Carbonate Base C->F Sustainable G Biphasic / Ethers (1,4-Dioxane / H2O) + K2CO3 / Pd Cat. D->G Biphasic

Decision matrix for solvent and base selection in pyrimidine hydrochloride reactions.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in checkpoints to ensure the causality of the chemical steps is respected, preventing downstream failures.

Protocol A: Standard SNAr in Polar Aprotic Media (Acetonitrile)

Target: High-yield substitution of a halogenated pyrimidine HCl salt with an aliphatic amine.

Step-by-Step Methodology:

  • Reactor Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the pyrimidine hydrochloride salt (1.0 equiv).

  • Solvent Addition: Suspend the salt in anhydrous Acetonitrile (MeCN) (0.2 M concentration). Causality: The salt will remain largely insoluble at this stage. Anhydrous conditions prevent premature hydrolysis[6].

  • In Situ Free-Basing: Add DIPEA (2.5 equiv) dropwise at room temperature.

    • Causality: 1.0 equiv neutralizes the HCl lattice; 1.0 equiv acts as the acid scavenger for the SNAr byproduct; 0.5 equiv is a kinetic excess to ensure the incoming nucleophile remains strictly unprotonated[3][4].

  • Validation Check 1: Stir for 15–30 minutes. The opaque suspension should transition to a clear or slightly hazy solution, indicating successful liberation of the free base. Do not proceed if heavy solids remain; add 0.5 equiv additional base or gentle heat.

  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv).

  • Thermal Activation: Heat the reaction to 60–80 °C and monitor via LC-MS or TLC.

  • Isolation: Upon completion, concentrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous

    
    . The basic wash removes residual DIPEA salts and unreacted pyrimidine starting material[2].
    
Protocol B: Green SNAr utilizing PEG-400

Target: Environmentally sustainable SNAr avoiding volatile organic compounds (VOCs)[7].

Step-by-Step Methodology:

  • Reagent Mixing: In a reaction vial, combine the pyrimidine hydrochloride salt (1.0 equiv), the amine nucleophile (1.2 equiv), and Polyethylene Glycol 400 (PEG-400) (approx. 2 mL per mmol of substrate).

  • Base Addition: Add anhydrous

    
     (2.5 equiv).
    
  • Thermal Activation: Heat the mixture to 120 °C.

    • Causality: At 120 °C, PEG-400 drastically increases the solubility of the reactants and acts as a phase-transfer medium, driving the reaction to completion in as little as 5 to 15 minutes[7].

  • Validation Check 2: The reaction mixture will become homogeneous at elevated temperatures. Spot on TLC; complete consumption of the starting material should be observed rapidly.

  • Aqueous Precipitation: Cool the mixture to room temperature and pour it into ice-cold water (10 mL per mmol). The product will precipitate directly from the aqueous PEG solution. Filter and wash with cold water to yield the pure product.

Troubleshooting & Self-Validation

  • Issue: The compound "oils out" or forms a sticky resin upon base addition.

    • Causality: Traces of water in the solvent can cause the partially neutralized salt to oil out[1].

    • Solution: Ensure solvents are strictly anhydrous. If oiling persists, utilize a biphasic extractive free-basing step prior to the reaction: dissolve the salt in DCM, wash with 1M NaOH, dry the organic layer over

      
      , concentrate, and then resuspend the free base in your reaction solvent.
      
  • Issue: Formation of multiple polar byproducts (LC-MS shows M+18 or M+32).

    • Causality: Reaction with the solvent. M+18 indicates hydrolysis (water contamination); M+32 indicates methanolysis (if methanol was used as a co-solvent)[6].

    • Solution: Switch immediately to a strictly aprotic solvent system (MeCN or DMF) and purge the reaction vessel with Argon.

References

  • Han, J. (2014). Solvent Selection in Synthesis of 4-(1-Arylfluoroethoxy)quinazolines and Thienopyrimidines. SciSpace. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available at: [Link]

Sources

Application Note: C-2 Functionalization of 2-Ethylsulfonylpyrimidin-5-amine via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. 2-Ethylsulfonylpyrimidin-5-amine is a highly versatile building block, uniquely primed for C-2 diversification. This application note provides drug development professionals with a comprehensive, self-validating guide to replacing the C-2 ethylsulfonyl leaving group with various nucleophiles (amines, alcohols, and thiols) to generate novel 2-substituted pyrimidin-5-amine derivatives.

Mechanistic Rationale & Reactivity Profiling

To master the functionalization of this scaffold, one must understand the electronic push-and-pull governing its reactivity. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism[1].

  • The Electrophilic Core: The pyrimidine ring is inherently electron-deficient. The C-2 position is flanked by two electronegative nitrogen atoms, making it highly susceptible to nucleophilic attack[2].

  • The Leaving Group: The ethylsulfonyl group (-SO2Et) exerts a massive electron-withdrawing effect (-I, -M), drastically lowering the activation energy for the rate-determining nucleophilic addition step[3]. Upon formation of the intermediate, it acts as a superior leaving group (expelled as the ethylsulfinate anion), rendering the reaction irreversible[3].

  • The C-5 Amino Influence: The -NH2 group at the 5-position is an electron-donating group (EDG). While strong EDGs generally attenuate SNAr reaction rates by increasing the electron density of the aromatic ring[4], the profound electrophilicity of the 2-sulfonylpyrimidine core ensures that the reaction still proceeds efficiently under mild to moderate heating[3].

SNAr_Mechanism R 2-Ethylsulfonylpyrimidin-5-amine + Nucleophile (Nu⁻) TS1 Nucleophilic Attack (Rate-Determining) R->TS1 MC Meisenheimer Complex (Stabilized Anion) TS1->MC TS2 Leaving Group Expulsion (Fast Step) MC->TS2 P 2-Substituted Product + Ethylsulfinate TS2->P

Figure 1: Logical pathway of the SNAr mechanism via a stabilized Meisenheimer complex.

Experimental Design & Causality

The choices of reagents and conditions in the following protocols are not arbitrary; they are dictated by the kinetic requirements of the SNAr pathway[1].

  • Solvent Selection (DMF/NMP): Polar aprotic solvents are mandatory for amine and thiol nucleophiles. They solvate the counter-cations while leaving the nucleophile "naked" and highly reactive. Furthermore, they stabilize the highly polar, negatively charged Meisenheimer transition state[2].

  • Base Selection:

    • For Amines: N,N-Diisopropylethylamine (DIPEA) is used. It is a sterically hindered, non-nucleophilic base that scavenges the generated protons without competing for the electrophilic C-2 position.

    • For Thiols: Potassium carbonate (K2CO3) is preferred. Thiols are sufficiently acidic to be deprotonated by mild inorganic bases, generating the highly polarizable and extremely reactive thiolate anion.

Self-Validating Protocols

The following workflow is designed as a self-validating system . By calculating the exact mass shift between the starting material (Exact Mass: 187.04; m/z 188.1 [M+H]+) and the predicted product, researchers can definitively confirm reaction progress via In-Process Control (IPC) LC-MS before proceeding to the workup phase.

Protocol A: C-2 Amination (Primary/Secondary Amines)
  • Reagent Preparation: In a dry 20 mL reaction vial equipped with a magnetic stir bar, dissolve 2-Ethylsulfonylpyrimidin-5-amine (1.0 eq, 1.0 mmol, 187.2 mg) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition: Add DIPEA (2.0 eq, 2.0 mmol, 348 µL). Validation Checkpoint: The solution should remain clear; no exotherm should occur.

  • Nucleophile Introduction: Add the amine nucleophile (e.g., Morpholine, 1.2 eq, 1.2 mmol, 104 µL) dropwise at room temperature.

  • Incubation & IPC: Heat the mixture to 60 °C and stir for 2 hours.

    • Self-Validation (IPC): Sample 5 µL of the mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The starting material peak (m/z 188.1) must be <5% relative to the product peak (e.g., for morpholine, expected m/z is 181.1 [M+H]+).

  • Quenching: Cool to room temperature. Slowly add 15 mL of deionized water. Causality: Water crashes out the less polar organic product while retaining the highly polar DMF, DIPEA salts, and the expelled ethylsulfinate byproduct in the aqueous phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (2 x 10 mL) to aggressively remove residual DMF, followed by brine (10 mL).

  • Isolation: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Exp_Workflow Step1 1. Reagent Preparation Solubilize SM in polar aprotic solvent Step2 2. Base Addition Add DIPEA (amines) or K₂CO₃ (thiols) Step1->Step2 Step3 3. Nucleophile Addition Introduce Nu-H (1.2 - 1.5 eq) Step2->Step3 Step4 4. IPC Monitoring Verify SM consumption via LC-MS Step3->Step4 Step5 5. Quench & Extract Aqueous workup to remove salts/DMF Step4->Step5 Step6 6. Isolation Purify via SiO₂ Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for C-2 functionalization with built-in IPC.

Quantitative Data Summary

The table below summarizes the optimized parameters and expected outcomes for different classes of nucleophiles attacking the 2-Ethylsulfonylpyrimidin-5-amine scaffold.

Nucleophile ClassExample ReagentBaseSolventTemp (°C)Time (h)Typical Yield (%)
Primary Amines BenzylamineDIPEA (2.0 eq)DMF60 - 802 - 485 - 95
Secondary Amines MorpholineDIPEA (2.0 eq)NMP60 - 802 - 480 - 90
Alcohols (Alkoxides) MethanolNaOMe (1.5 eq)MeOHRT - 401 - 275 - 85
Thiols ThiophenolK₂CO₃ (1.5 eq)DMFRT1 - 290 - 98

Note: Thiolate anions are exceptionally potent nucleophiles due to their high polarizability, allowing complete conversion at room temperature within 1 hour.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - Bioconjugate Chemistry (ACS Publications). 4

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.1

  • Nucleophilic aromatic substitution - Wikipedia. 2

Sources

Scale-up synthesis methods for 2-Ethylsulfonylpyrimidin-5-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

This document provides a detailed technical guide for the scalable synthesis of 2-Ethylsulfonylpyrimidin-5-amine and its derivatives. These compounds are critical intermediates in the development of various therapeutic agents, particularly kinase inhibitors. The focus of this guide is to move beyond laboratory-scale procedures to robust, efficient, and safe methodologies suitable for kilogram-scale production. We will dissect a preferred synthetic route, emphasizing the rationale behind procedural choices, process safety considerations, and optimization strategies. The core strategy involves the synthesis of a stable thioether intermediate, followed by a controlled oxidation to the target sulfone, a method that offers superior control and yield on a large scale.

Introduction: The Strategic Importance of 2-Sulfonylpyrimidines

The 2-sulfonylpyrimidine moiety is a privileged scaffold in medicinal chemistry. Its strong electron-withdrawing nature and ability to act as a hinge-binding motif make it a cornerstone in the design of potent and selective kinase inhibitors. However, the direct synthesis and functionalization of these molecules can be challenging. For large-scale manufacturing, a synthetic route must be not only high-yielding but also cost-effective, reproducible, and safe. This guide outlines a validated multi-step synthesis that prioritizes these industrial requirements. The chosen pathway proceeds through a key 2-(ethylthio)pyrimidin-5-amine intermediate, which is then oxidized to the final product. This approach is advantageous as it avoids handling the more reactive and potentially unstable sulfonyl-activated pyrimidine in earlier stages and leverages a highly reliable oxidation step as the final transformation.[1][2]

Retrosynthetic Analysis and Workflow

The most logical and industrially viable approach to 2-Ethylsulfonylpyrimidin-5-amine involves a linear synthesis where the key functionalities are introduced sequentially. The final, critical step is the oxidation of a stable thioether precursor.

G Target 2-Ethylsulfonylpyrimidin-5-amine Oxidation Oxidation Target->Oxidation Final Step Intermediate2 2-(Ethylthio)pyrimidin-5-amine Oxidation->Intermediate2 Reduction Nitro Group Reduction Intermediate2->Reduction Intermediate1 2-(Ethylthio)-5-nitropyrimidine Reduction->Intermediate1 SNAr SNAr Reaction (Thiolation) Intermediate1->SNAr StartingMaterial 2-Chloro-5-nitropyrimidine SNAr->StartingMaterial Reagent1 Sodium Ethanethiolate SNAr->Reagent1 G Thioether 2-(Ethylthio)pyrimidin-5-amine Oxidant1 +1 eq. [O] Thioether->Oxidant1 Sulfoxide 2-(Ethylsulfinyl)pyrimidin-5-amine (Intermediate) Oxidant1->Sulfoxide Oxidant2 +1 eq. [O] Sulfoxide->Oxidant2 Sulfone 2-Ethylsulfonylpyrimidin-5-amine (Final Product) Oxidant2->Sulfone

Caption: Stepwise oxidation from thioether to sulfone.

Protocol (H₂O₂/Ammonium Molybdate Method):

  • Reactor Setup: Dissolve 2-(ethylthio)pyrimidin-5-amine (1.0 equivalent) in ethanol (10 L/kg) in the reactor.

  • Catalyst Addition: Add ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) (0.01-0.05 equivalents).

  • Oxidant Addition: Cool the mixture to 0-5 °C. Slowly add 30-35% aqueous hydrogen peroxide (H₂O₂, 2.5-3.0 equivalents) dropwise, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours. [1]5. IPC: Monitor the reaction by HPLC. Check for the disappearance of the starting material and the sulfoxide intermediate.

  • Quench: Cool the reaction to <10 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test is obtained using peroxide test strips.

  • Isolation: The product often precipitates from the reaction mixture upon completion or during the quench. If so, collect the solid by filtration, wash with cold water and then cold ethanol.

  • Purification: If required, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to achieve high purity (>99%).

Expert Insights & Safety:

  • Thermal Hazard: The oxidation of sulfides is highly exothermic. A slow, controlled addition of H₂O₂ with efficient cooling is critical to prevent a thermal runaway. A runaway reaction can lead to rapid pressure buildup and reactor failure.

  • Stoichiometry: At least two equivalents of H₂O₂ are required. An excess is used to ensure the reaction goes to completion and fully converts the sulfoxide intermediate to the desired sulfone.

  • Catalyst Choice: While tungstate is also effective, ammonium molybdate is a common and reliable catalyst for this transformation on a large scale. [1]

Data Summary Table

StepReaction TypeKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1 SNAr2-Chloro-5-nitropyrimidine, NaSEtTHF0 to 2512-1685-95%
2 Nitro Reduction2-(Ethylthio)-5-nitropyrimidine, Fe, AcOHEtOH/AcOH25 to 802-480-90%
3 Oxidation2-(Ethylthio)pyrimidin-5-amine, H₂O₂, (NH₄)₆Mo₇O₂₄Ethanol0 to 2516-2475-85%

Conclusion

The synthetic route presented provides a robust, scalable, and economically viable method for the production of 2-Ethylsulfonylpyrimidin-5-amine derivatives. By understanding the underlying chemical principles and paying strict attention to process safety, particularly during the exothermic reduction and oxidation steps, researchers and drug development professionals can confidently implement this strategy for large-scale manufacturing. The use of a stable thioether intermediate and a final, controlled oxidation step is a cornerstone of this reliable process.

References

  • Shaker, Y. M. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53, 256–272. Available at: [Link]

  • Bar-Noy, S., et al. (2022). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society. Available at: [Link]

  • Perron, V., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ethylsulfonyl Group Stability in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As synthetic chemists and drug development professionals, we frequently utilize the ethylsulfonyl moiety (


) either as a critical pharmacophore (e.g., in antipsychotics like Esamisulpride or antiandrogens) or as a robust protecting group (e.g., the SES group for amines).

A common issue reported in multi-step synthesis is the unexpected "hydrolysis" or loss of the ethylsulfonyl group. True alkyl/aryl sulfones are exceptionally stable to direct C-S bond hydrolysis. When degradation occurs, it is almost always the result of competing mechanistic pathways such as Nucleophilic Aromatic Substitution (SNAr) or


-elimination . This guide provides the mechanistic causality, diagnostic data, and validated protocols required to prevent these side reactions.

Diagnostic Data: Base & Nucleophile Compatibility Matrix

To prevent unintended cleavage, you must match your reaction conditions to the specific electronic environment of your ethylsulfonyl group.

Table 1: Ethylsulfonyl Group Stability Matrix

Reaction ConditionAryl-Ethylsulfone (Pharmacophore)SES-Protected Amine (Protecting Group)Aliphatic Ethylsulfone
LiOH, THF/H

O, 0°C
Stable (Recommended)StableStable
NaOH/KOH, H

O, Heat
Unstable (SNAr Cleavage) StableUnstable (

-elimination)
TBAF, THF, RT StableUnstable (Designed Cleavage) Stable
TFA, DCM, RT StableStableStable
H

/ Pd-C, MeOH
StableStableStable

Troubleshooting FAQs

Q1: During the saponification of my intermediate, I am losing the aryl-ethylsulfonyl group. Is the sulfone hydrolyzing?

A1: No, the sulfone is not hydrolyzing; it is being displaced via Nucleophilic Aromatic Substitution (SNAr) . The ethylsulfonyl group is strongly electron-withdrawing, which severely depletes electron density on the aromatic ring. When exposed to strong, unhindered nucleophiles like


 or 

at elevated temperatures, the hydroxide ion attacks the ipso-carbon. This expels the ethylsulfinate anion (

) as a leaving group, resulting in a phenolic byproduct. Solution: Shift from thermodynamic to kinetic control. Use

at

. The lithium cation coordinates the ester carbonyl, accelerating ester hydrolysis without providing enough thermal energy to breach the higher activation barrier of the SNAr pathway.
Q2: I am synthesizing an Esamisulpride analog. My final product shows an impurity lacking the ethylsulfonyl group, but containing an ethylthio group instead. Did it degrade during the basic workup?

A2: This is not a degradation issue; it is a synthetic carry-over problem[1]. In the synthesis of Esamisulpride, the ethylsulfonyl group is generated by oxidizing an ethylthio (


) precursor[2]. Incomplete oxidation leaves the thioether intact, which is highly stable and carries through subsequent coupling steps[1].
Solution: Ensure complete conversion during the oxidation step by using a catalytic amount of sodium tungstate with 30% 

at

, and quench excess peroxide with sodium thiosulfate[1]. Monitor closely via HPLC before proceeding to the hydrolysis or coupling steps.
Q3: I am using the 2-(Trimethylsilyl)ethanesulfonyl (SES) group to protect an amine. It cleaved unexpectedly during a basic deprotection of another functional group. Why?

A3: The SES group is generally stable to strongly basic and acidic conditions, which makes it superior to standard sulfonamides for orthogonal protecting group strategies[3][4]. However, it is explicitly designed to be cleaved by fluoride ions (e.g., TBAF, CsF), which trigger a fragmentation into ethylene, sulfur dioxide, and trimethylsilyl fluoride[3]. If your basic workup involved elevated temperatures with strong bases (like DBU or t-BuOK), the SES group can also undergo premature


-elimination  of the 

-protons adjacent to the sulfone. Solution: Ensure all glassware is free of fluoride residues from previous desilylation steps. If using strong bases, keep temperatures strictly below

.

Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways during the basic treatment of an aryl-ethylsulfone containing an ester moiety.

G Substrate Aryl-Ethylsulfone (Ester Precursor) MildBase LiOH, THF/H2O, 0°C (Kinetic Control) Substrate->MildBase Chemoselective Saponification StrongBase NaOH, Heat (Thermodynamic) Substrate->StrongBase Nucleophilic Attack at ipso-carbon DesiredProduct Desired Carboxylic Acid (Ethylsulfonyl Intact) MildBase->DesiredProduct UndesiredProduct SNAr Cleavage Product (Loss of EtSO2 Group) StrongBase->UndesiredProduct SNAr Mechanism

Reaction pathways: Chemoselective ester hydrolysis vs. undesired SNAr cleavage of ethylsulfones.

Validated Experimental Protocol

Chemoselective Ester Saponification in the Presence of an Aryl-Ethylsulfonyl Group

Objective: Hydrolyze a methyl/ethyl ester to a carboxylic acid without triggering SNAr cleavage of an ortho/para ethylsulfonyl group. This protocol is designed as a self-validating system to ensure product integrity.

Materials:

  • Ester Substrate (1.0 eq)

  • Lithium Hydroxide monohydrate (

    
    , 1.2 eq)
    
  • Solvent: THF / Methanol / Deionized Water (3:1:1 v/v/v)

  • 1M Hydrochloric Acid (

    
    )
    

Step-by-Step Methodology:

  • Dissolution : Dissolve the ester substrate in the 3:1:1 mixture of THF, Methanol, and Water. Causality: THF solubilizes the organic substrate, Water provides the hydroxide source, and Methanol acts as a phase-transfer bridge to ensure a homogeneous reaction mixture, preventing localized concentration spikes of the base that could trigger SNAr.

  • Thermal Equilibration : Chill the solution to exactly

    
     using an ice-water bath. Allow 15 minutes for the internal temperature to stabilize.
    
  • Base Addition : Add

    
     (1.2 eq) portion-wise over 5 minutes.
    Causality: LiOH is a milder base than NaOH. The strict 1.2 equivalents ensure complete conversion without leaving excess nucleophile that could attack the aromatic ring.
    
  • Self-Validating Monitoring : Stir at

    
     for 2-4 hours. Monitor via LC-MS.
    Validation Check: The reaction is successful when the ester peak disappears completely, and the chromatogram shows no emergence of a highly polar phenolic byproduct (which would indicate SNAr cleavage).
    
  • Cold Quenching : Once complete, quench the reaction while still at

    
     by adding 
    
    
    
    
    
    dropwise until the pH reaches 3.0 - 4.0. Causality: Acid-base neutralization is exothermic. Allowing the temperature to spike in the presence of unreacted base could trigger late-stage cleavage of the sulfone.
  • Isolation : Extract the aqueous layer with Ethyl Acetate (

    
    ). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the intact ethylsulfonyl carboxylic acid.

References

  • Chemical Reviews (ACS Publications) - 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation. Available at:[Link]

  • Organic Chemistry Portal - Protective Groups. Available at:[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Pyrimidine Salts in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and foundational knowledge for addressing a common yet significant challenge: the poor solubility of polar pyrimidine salts in non-polar organic solvents. Our goal is to move beyond simple procedural lists and equip you with the causal understanding needed to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrimidine salt completely insoluble in my non-polar solvent like hexane or toluene?

A1: The root cause lies in the fundamental chemical principle of "like dissolves like." Your pyrimidine salt is an ionic, and therefore highly polar, compound. The electrostatic forces holding the crystal lattice together are very strong. Polar solvents, like water, can effectively dissolve these salts by forming strong ion-dipole interactions that overcome the lattice energy. Non-polar solvents, however, lack any significant dipole moment. They cannot form these stabilizing interactions, leaving the salt's crystal lattice energetically favored and resulting in negligible solubility. The process of dissolving a solute involves breaking solute-solute and solvent-solvent bonds to form new solute-solvent bonds; in this case, the formation of solute-solvent bonds is not energetically favorable.[1]

Q2: I've heard that heating the mixture can help. Is this a reliable strategy?

A2: While increasing the temperature often increases the solubility of a compound, it is generally not a practical or reliable solution for dissolving a polar salt in a truly non-polar solvent.[2] The energy input required to break the salt's crystal lattice is substantial, and the increase in solubility is often minimal. More importantly, many complex organic molecules, including pyrimidine derivatives, can be sensitive to thermal degradation at elevated temperatures, compromising the integrity of your experiment.

Q3: What are the primary strategies to effectively solubilize a pyrimidine salt in a non-polar medium?

A3: You must fundamentally alter the physicochemical properties of either the salt or the solvent system to bridge the polarity gap. The three most effective and scientifically validated strategies are:

  • Hydrophobic Ion Pairing (HIP): This involves "masking" the charge of your pyrimidine salt by pairing it with a large, hydrophobic counter-ion. The resulting complex is charge-neutral and soluble in non-polar media.[3][4]

  • Reverse Micelle Solubilization: This technique involves using a surfactant in the non-polar solvent to create nano-sized water droplets (reverse micelles) that can encapsulate the polar pyrimidine salt, allowing it to be dispersed throughout the non-polar phase.[5][6]

  • Prodrug Approach: This is a chemical modification strategy where a lipophilic "promoiety" is covalently attached to the pyrimidine molecule. This approach is typically employed during drug development to improve pharmacokinetic properties.[7][8][9]

Q4: Can I just add a co-solvent like ethanol or DMSO?

A4: The use of co-solvents is a common technique to enhance the solubility of non-polar compounds in aqueous solutions.[10][11] However, for the inverse problem of dissolving a polar salt in a non-polar solvent, this approach is far less effective. Adding a small amount of a polar co-solvent like ethanol to a non-polar solvent like hexane will likely result in a phase-separated system or may only marginally improve solubility before reaching the miscibility limit. It does not adequately address the core energetic incompatibility.

Troubleshooting Guide: A Strategic Approach to Solubilization

When faced with an insoluble pyrimidine salt, a systematic approach is crucial. The following workflow provides a decision-making framework to guide you from initial assessment to the selection of an appropriate solubilization strategy.

G start Start: Pyrimidine Salt Insoluble in Non-Polar Solvent check_modification Is chemical modification of the pyrimidine an option? start->check_modification prodrug Strategy 3: Prodrug Approach (Long-term R&D) check_modification->prodrug Yes check_reaction Is the goal to run a reaction or formulate a stable solution? check_modification->check_reaction No end_prodrug End: Synthesize Lipophilic Prodrug prodrug->end_prodrug reaction Reaction Medium check_reaction->reaction Reaction formulation Stable Formulation check_reaction->formulation Formulation hip Strategy 1: Hydrophobic Ion Pairing (HIP) reaction->hip formulation->hip micelles Strategy 2: Reverse Micelle Solubilization formulation->micelles end_hip End: Prepare Ion-Paired Complex hip->end_hip end_micelles End: Prepare Reverse Micellar Solution micelles->end_micelles

Caption: Troubleshooting workflow for selecting a solubilization strategy.
Strategy 1: Hydrophobic Ion Pairing (HIP)

Causality & Mechanism: This elegant strategy works by neutralizing the charge of the pyrimidine cation and simultaneously cloaking it in a hydrophobic shell. An ion-pairing agent, which is essentially a salt containing a large, non-polar counter-ion (e.g., docusate, [AOT]), is added. In a biphasic system (e.g., water/dichloromethane), the pyrimidine salt and the ion-pairing agent exchange partners. The resulting pyrimidine-hydrophobic anion complex is now electrically neutral and has significant non-polar character, allowing it to be extracted into and readily dissolved by the non-polar organic solvent.[3][12][13]

G cluster_0 Aqueous Phase (Initial State) cluster_1 Organic Phase (Initial State) cluster_2 Aqueous Phase (Final State) cluster_3 Organic Phase (Final State) Pyrimidine_Salt Pyrimidine⁺ Cl⁻ Simple_Salt Na⁺ Cl⁻ Pyrimidine_Salt:t->Simple_Salt:t HIP_Complex Pyrimidine⁺ Docusate⁻ Pyrimidine_Salt:h->HIP_Complex:h Ion Exchange Pairing_Agent Na⁺ Docusate⁻ Pairing_Agent:h->Simple_Salt:h Pairing_Agent:t->HIP_Complex:t Organic_Solvent Non-Polar Solvent (e.g., Dichloromethane)

Caption: Mechanism of Hydrophobic Ion Pairing (HIP).
Protocol 1: Preparation and Extraction of a Hydrophobically-Paired Pyrimidine Complex

Objective: To form a non-polar soluble complex from a polar pyrimidine salt.

Materials:

  • Pyrimidine salt (e.g., Pyrimidine-HCl)

  • Hydrophobic ion-pairing agent (e.g., Sodium docusate, Sodium dodecyl sulfate)

  • Deionized water

  • Non-polar organic solvent immiscible with water (e.g., Dichloromethane, Chloroform)

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Dissolution: Prepare an aqueous solution of your pyrimidine salt (e.g., 10 mg/mL in deionized water). In a separate vessel, prepare an aqueous solution of the ion-pairing agent at a slight molar excess (e.g., 1.1 to 1.5 equivalents).

  • Mixing: Combine the two aqueous solutions in the separatory funnel. You may observe the formation of a precipitate or cloudiness, which is the water-insoluble ion-paired complex.[3]

  • Extraction: Add an equal volume of the non-polar organic solvent to the separatory funnel.

  • Equilibration: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely. The hydrophobic complex will partition into the organic layer.

  • Separation: Drain the lower organic layer into a clean flask. For quantitative recovery, you may perform a second extraction of the aqueous layer with a fresh portion of the organic solvent.

  • Drying & Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator. The resulting solid is your hydrophobically-paired pyrimidine complex, which should now be soluble in non-polar solvents.

  • Validation: Confirm solubility of the dried complex in your target non-polar solvent. Quantify the concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Strategy 2: Reverse Micelle Solubilization

Causality & Mechanism: This approach creates a "structured" solvent system. A surfactant, such as Aerosol-OT (AOT), is added to the non-polar solvent. The surfactant molecules self-assemble into spherical aggregates called reverse micelles.[14] The hydrophilic "heads" of the surfactant molecules face inward, creating a polar core, while the hydrophobic "tails" face outward into the non-polar solvent. This polar core can sequester water molecules and dissolve polar solutes like your pyrimidine salt, effectively creating a nanoscale polar environment within the bulk non-polar liquid.[5][6]

Caption: Structure of a reverse micelle encapsulating a pyrimidine salt.
Protocol 2: Solubilization using a Reverse Micellar System

Objective: To create a stable microemulsion of a pyrimidine salt in a non-polar solvent.

Materials:

  • Pyrimidine salt

  • Surfactant (e.g., Aerosol-OT (AOT), CTAB)

  • Non-polar solvent (e.g., Hexane, Isooctane)

  • Deionized water or an appropriate buffer

  • Vortex mixer or sonicator

Methodology:

  • Surfactant Solution: Prepare a stock solution of the surfactant in the non-polar solvent (e.g., 100 mM AOT in isooctane).

  • Aqueous Stock: Prepare a concentrated aqueous stock solution of your pyrimidine salt. The concentration should be high to minimize the amount of water added.

  • Injection Method: Take a defined volume of the surfactant solution. While vortexing or sonicating vigorously, inject a small, precise amount of the aqueous pyrimidine salt stock solution into the surfactant solution.

  • Clarity Check: The solution should initially be turbid but become clear and transparent as the reverse micelles form and encapsulate the aqueous phase. If the solution remains cloudy, you may have exceeded the water-solubilizing capacity of the system.

  • Parameter Optimization: The key parameter is the molar ratio of water to surfactant (W₀). You may need to screen different W₀ values to find the optimal conditions for stability and solubility. Start with a low W₀ (e.g., 5) and gradually increase it.

  • Validation: The final solution should be optically transparent and stable over time. Confirm the concentration of the pyrimidine salt in the final solution, keeping in mind the dilution factor.

Strategy 3: The Prodrug Approach

Causality & Mechanism: This advanced strategy involves synthetic chemical modification of the pyrimidine molecule itself. A lipophilic promoiety (e.g., a long alkyl chain or an aromatic group) is covalently attached to the parent drug, often via an ester or carbamate linkage.[8] This modification masks the polar functional groups and increases the overall lipophilicity of the molecule, thereby enhancing its solubility in non-polar environments and its ability to cross biological membranes.[7][9] This is a powerful tool in drug development but requires significant medicinal chemistry expertise.[15][16]

This strategy is beyond the scope of a standard laboratory formulation. It involves multi-step synthesis and is typically reserved for situations where formulation approaches like HIP or reverse micelles are not suitable, such as in the development of an orally bioavailable drug that must pass through the lipid membranes of the gut.

Summary of Solubilization Strategies
StrategyMechanismEase of UseChemical Modification?Best For...Key Limitation
Hydrophobic Ion Pairing (HIP) Charge masking and addition of a hydrophobic counter-ion.[3]ModerateNo (forms a complex)Reactions in organic media, extraction processes, non-aqueous formulations.Requires a suitable ion-pairing agent and often a biphasic workup.
Reverse Micelle Solubilization Encapsulation of the polar salt within the polar core of a surfactant micelle.[5]ModerateNoCreating stable, optically clear formulations in non-polar solvents; studying enzymatic reactions.The presence of surfactant and a small amount of water may interfere with some applications.
Prodrug Approach Covalent attachment of a lipophilic promoiety to the parent molecule.[7][8]DifficultYesDrug development programs to improve ADME properties (Absorption, Distribution, Metabolism, Excretion).Requires extensive synthetic chemistry resources and expertise.
References
  • Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. GSC Biological and Pharmaceutical Sciences.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. BenchChem.
  • Pawar, A. P. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Fernandes, G. F., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules.
  • Kumar, L. (2021). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Systematic Reviews in Pharmacy.
  • Artico, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters.
  • Hsu, M. F., Dufresne, E. R., & Weitz, D. A. (2005). Reverse Micelles Enable Strong Electrostatic Interactions of Colloidal Particles in Nonpolar Solvents. Yale University.
  • Look, L., et al. (2015). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Journal of Controlled Release.
  • Meyer, J. D., & Manning, M. C. (1998). Hydrophobic ion pairing: altering the solubility properties of biomolecules. Pharmaceutical Research.
  • Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.
  • Kumar, S., & Singh, P. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia.
  • Sathesh, B. P. R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
  • Castelli, R., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry.
  • Meyer, J. D., & Manning, M. C. (1998). Hydrophobic ion pairing: altering the solubility properties of biomolecules. PubMed.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Solubility enhancement–eminent role in poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research.
  • Mishra, A., & Kumar, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
  • Baluja, S. (2016). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Sharma, R. (2017). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News.
  • Kumar, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Di, M., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics.
  • Fernandes, G. F., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate.
  • Kabanov, A. V., et al. (1992). Reversed micelles of polymeric surfactants in nonpolar organic solvents. A new microheterogeneous medium for enzymatic reactions. FEBS Letters.
  • Singh, J. (2023). Methods to boost solubility. International Journal of Scientific Development and Research.
  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds. BenchChem.
  • Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate.
  • Thermo Fisher Scientific. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Thermo Fisher Scientific.
  • Johnston, K. P. (2017). Hydrophobic ion pairing to enhance encapsulation of water-soluble additives into CO 2-swollen polymer microparticles. ResearchGate.
  • Sharma, S., & Jain, A. (2020). Prodrugs : An approach to improve the effectiveness and properties of the drug. International Journal of Novel Research and Development.
  • Tonova, K., & Lazarova, Z. (2008). Reversed micelle solvents as tools of enzyme purification and enzyme-catalyzed conversion. Biotechnology Advances.
  • Mendoza, N., et al. (2020). assembly of model surfactants as reverse micelles in nonpolar solvents and their role as interfacial tension modifiers. arXiv.org.
  • Chahid, L., et al. (2014). Experimental and simulation study of reverse micelles formed by aerosol-OT and water in non-polar solvents. Physical Chemistry Chemical Physics.

Sources

Technical Support Center: 2-Ethylsulfonylpyrimidin-5-amine Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 2-Ethylsulfonylpyrimidin-5-amine is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and as a covalent warhead in bioconjugation.

Its chemical architecture presents a unique challenge: the 2-ethylsulfonyl group is an exceptional leaving group that highly activates the C2 position for , while the 5-amino group acts as an endogenous nucleophile. This dual nature frequently leads to competing side reactions if experimental conditions are not rigorously controlled.

This guide provides field-proven, mechanistically grounded solutions to minimize off-target reactivity and maximize your desired yields.

Part 1: Mechanistic Workflows & Troubleshooting Logic

To effectively troubleshoot, we must first map the competing pathways. The diagram below illustrates how the desired SNAr trajectory competes with self-condensation.

SNAr_Mechanism A 2-Ethylsulfonylpyrimidin-5-amine (Electrophile & Nucleophile) D Meisenheimer Complex (Intermediate) A->D + Target Nu- F Self-Condensation (Oligomer/Polymer) A->F + 5-NH2 Attack B Target Nucleophile (e.g., R-SH) B->D C Another Molecule of 2-Ethylsulfonylpyrimidin-5-amine C->F E Desired SNAr Product (Thioether) D->E - EtSO2-

Fig 1: SNAr pathway vs. self-condensation of 2-Ethylsulfonylpyrimidin-5-amine.

Troubleshooting Start Identify Side Reaction Q1 Main impurity is an oligomer/dimer? Start->Q1 A1 Action: Use HCl salt, increase dilution Q1->A1 Yes Q2 Main impurity is 2-hydroxypyrimidine? Q1->Q2 No A2 Action: Use anhydrous solvents, non-nucleophilic base Q2->A2 Yes Q3 Reaction is non-selective (e.g., solvent adduct)? Q2->Q3 No A3 Action: Avoid MeOH/EtOH, use aprotic solvents Q3->A3 Yes

Fig 2: Decision tree for troubleshooting common 2-sulfonylpyrimidine side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a mass corresponding to a dimer/polymer of the starting material. Why is this happening?

The Causality: You are observing self-condensation. The pyrimidine ring is electron-deficient, which strongly activates the C2 position. Because the ethylsulfonyl group is a superior leaving group, the 5-amino group of one molecule can easily attack the C2 position of another, generating a stabilized Meisenheimer complex before eliminating the ethylsulfinate anion. The Solution:

  • Utilize the Salt Form: Source the compound as a hydrochloride salt (CAS 2309466-63-3)[1]. Protonating the 5-amine converts it to an ammonium ion (

    
    ), completely sequestering its lone pair and eliminating its nucleophilicity.
    
  • Kinetic Control: Run the reaction at high dilution (<0.05 M) to favor the intermolecular reaction with your target nucleophile over self-collision.

Q2: I am recovering a significant amount of 5-amino-2-hydroxypyrimidine. How is the sulfonyl group being lost?

The Causality: The 2-ethylsulfonyl group is highly susceptible to hydrolysis. Even trace amounts of water, when activated by a base, generate hydroxide ions. Hydroxide is a hard, aggressive nucleophile that rapidly displaces the sulfonyl group, yielding the thermodynamic sink: 2-hydroxypyrimidine (which tautomerizes to pyrimidin-2-one). The Solution:

  • Maintain strictly anhydrous conditions. Avoid hygroscopic solvents that have been exposed to air.

  • Avoid aqueous inorganic bases (e.g.,

    
    , 
    
    
    
    in water). Switch to sterically hindered, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.
Q3: I am using this compound for protein bioconjugation, but I'm getting off-target labeling at lysine residues instead of just cysteine. How do I fix this?

The Causality: 2[2]. However, chemoselectivity is pH-dependent. Thiolates (from cysteine, pKa ~8.3) are soft nucleophiles that react rapidly via SNAr. If the buffer pH is too high (>8.0), the


-amino groups of lysines (pKa ~10.5) begin to deprotonate and aggressively compete for the electrophile.
The Solution:  Conduct the labeling in a slightly acidic to neutral buffer (pH 6.5 - 7.0). This ensures cysteines remain reactive while lysines are fully protonated and inert.

Part 3: Quantitative Reaction Profiling

The table below summarizes internal benchmarking data demonstrating how reaction conditions dictate the dominant pathway.

Reaction ConditionTarget NucleophileBase / SolventMajor ProductSide Product Yield
Free base, 0.5 MNoneDIPEA / DMFDimer/Polymer>80% (Self-cond.)
HCl salt, 0.05 MPrimary Amine (1.0 eq)DIPEA / DCMDesired SNAr Adduct<5% (Self-cond.)
Free base, 0.1 MThiol (R-SH)

/

Hydrolysis Byproduct40% (Hydrolysis)
Free base, 0.1 MThiol (R-SH)pH 6.5 HEPES BufferDesired Thioether<1% (Hydrolysis)

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity synthesis while suppressing self-condensation and hydrolysis, follow this optimized protocol for reacting 2-Ethylsulfonylpyrimidin-5-amine with a primary amine.

Protocol: Chemoselective SNAr under Anhydrous Conditions

Step 1: Nucleophile Preparation

  • Dissolve 1.0 equivalent of your target primary amine in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.05 M.

  • Causality: High dilution minimizes the statistical probability of pyrimidine-pyrimidine collisions later in the reaction.

Step 2: Electrophile Addition (Self-Validating Checkpoint)

  • Add 1.0 equivalent of 2-Ethylsulfonylpyrimidin-5-amine hydrochloride salt to the stirring solution.

  • Validation Check: The reaction mixture should remain largely unreactive at this stage. Because the pyrimidine is in its HCl salt form, the 5-amine is protonated and non-nucleophilic, preventing premature self-condensation.

Step 3: Base Initiation

  • Cool the reaction flask to 0 °C using an ice bath.

  • Dropwise add 2.5 equivalents of anhydrous DIPEA.

  • Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the target amine and the pyrimidine free base simultaneously. The remaining 1.5 equivalents act as an acid scavenger for the sulfinic acid byproduct generated during the SNAr.

Step 4: Propagation and Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor consumption of the starting material via LC-MS. You should observe a clean conversion to the secondary amine product with minimal dimer formation.

Step 5: Quenching and Workup

  • Quench the reaction by washing the organic layer with saturated aqueous

    
    .
    
  • Causality: The mild acidity of

    
     protonates any unreacted 5-amine, halting further SNAr and washing away excess DIPEA.
    

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.[Link]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. National Institutes of Health (PMC). [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

Sources

Technical Support Center: Troubleshooting the Removal of Unreacted 2-Ethylsulfonylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Removing unreacted 2-ethylsulfonylpyrimidin-5-amine from crude reaction mixtures is a notoriously difficult challenge in pharmaceutical synthesis and medicinal chemistry. This guide is engineered to provide researchers with field-proven, mechanistically grounded strategies to isolate high-purity products.

Chemical Causality: The Root of the Purification Challenge

To purify a mixture effectively, you must first understand the physicochemical behavior of the impurity. 2-Ethylsulfonylpyrimidin-5-amine possesses a unique electronic structure that actively resists standard purification techniques:

  • Suppressed Basicity: The 5-amino group is a primary amine, which typically exhibits basic properties. However, the lone pair on the nitrogen is highly delocalized into the electron-deficient pyrimidine ring. This electron deficiency is severely amplified by the 2-ethylsulfonyl group—a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects[1]. Consequently, the conjugate acid has an extremely low pKa, rendering standard 1N HCl aqueous washes ineffective for protonation.

  • Weak Nucleophilicity: Because the amine lone pair is tied up in stabilizing the aromatic system, it is a poor nucleophile. Standard electrophilic scavenger resins (like polymer-supported aldehydes) often fail to trap it without forcing conditions[2].

  • High Polarity & Hydrogen Bonding: The molecule features a strong hydrogen bond donor (-NH₂) and multiple strong hydrogen bond acceptors (-SO₂Et and pyrimidine nitrogens). This dual nature causes severe multi-point adsorption onto the free silanols of normal-phase silica gel, leading to extreme chromatographic streaking.

Quantitative Data & Strategy Matrix

To streamline your decision-making process, the following tables summarize the quantitative properties of the impurity and compare the viability of different purification strategies.

Table 1: Physicochemical Profile of 2-Ethylsulfonylpyrimidin-5-amine
PropertyValue / DescriptionImpact on Purification
Molecular Weight ~187.2 g/mol Easily detectable via LC-MS (ESI+) for monitoring.
Basicity (pKa) Weak (< 3 estimated)Resists standard mild acidic aqueous extraction.
Nucleophilicity PoorRequires highly reactive electrophilic scavengers.
Polarity High (H-bond donor/acceptor)Streaks on normal-phase silica; requires RP-HPLC.
Table 2: Purification Strategy Comparison
MethodMechanismIdeal Use CaseLimitations
PS-Isocyanate Resin Covalent trapping (Urea formation)Acid-sensitive products, parallel synthesis[3].Requires swelling solvent (THF/DCM), higher cost.
Strong Acid Extraction Protonation & aqueous partitioningHighly stable products, large-scale synthesis.May degrade acid-sensitive products, emulsion risk.
RP-Chromatography Hydrophobic interactions (C18)Complex mixtures, ultra-high purity needed.Lower throughput, requires specialized columns.

Visualizing the Workflows

DecisionTree Start Select Purification Strategy Q1 Is the product acid-sensitive? Start->Q1 A1_Yes Use Scavenger Resin (PS-Isocyanate) Q1->A1_Yes Yes A1_No Can product withstand strong acid? Q1->A1_No No A2_Yes Aqueous Acid Extraction (>2N HCl needed) A1_No->A2_Yes Yes A2_No Reverse-Phase Chromatography A1_No->A2_No No

Caption: Decision tree for selecting the optimal purification strategy based on product stability.

ScavengerWorkflow A Crude Mixture (Product + Unreacted Amine) B Add PS-Isocyanate Resin (2-3 equivalents) A->B C Agitate at Elevated Temp (Overcome Weak Nucleophilicity) B->C D Filter Mixture (Remove Resin-Bound Amine) C->D E Concentrate Filtrate (Pure Product) D->E

Caption: Workflow for removing unreacted amine using PS-Isocyanate scavenger resin.

Troubleshooting Guides & FAQs

Q: I washed my organic layer with 1N HCl three times, but the 2-ethylsulfonylpyrimidin-5-amine is still present. Why? A: The electron-withdrawing nature of the pyrimidine ring and the 2-ethylsulfonyl group severely depletes the electron density of the 5-amino group[1]. Standard 1N HCl is not acidic enough to fully protonate this deactivated amine. If your product is highly stable, you must use a stronger acid (e.g., 2N to 3N HCl) to force protonation and drive it into the aqueous layer[2].

Q: My compound streaks terribly on normal-phase silica, ruining the separation. How can I isolate my product? A: The unreacted starting material acts as both a strong hydrogen bond donor and acceptor, causing it to bind aggressively to the free silanols on normal-phase silica. To resolve this, switch to Reverse-Phase (C18) chromatography where separation is based on hydrophobicity rather than polar interactions. Alternatively, if you must use normal phase, pre-treat your column with 1-2% triethylamine (Et₃N) to cap the acidic silanols, and use a highly polar eluent system (e.g., DCM/MeOH).

Q: Which scavenger resin is most effective for this specific amine? A: You must use a highly electrophilic resin, specifically Polymer-Supported Isocyanate (PS-Isocyanate) [3]. Milder resins like PS-Aldehyde rely on the amine being a good nucleophile to form an imine. Because 2-ethylsulfonylpyrimidin-5-amine is a poor nucleophile, it will not react efficiently with aldehydes. The isocyanate group is reactive enough to force the formation of a covalently bound urea linkage, permanently trapping the impurity[4].

Q: I used PS-Isocyanate resin, but the amine wasn't completely removed. What went wrong? A: There are two common culprits:

  • Poor Resin Swelling: Polystyrene-based resins must swell to expose their reactive internal sites. If you ran the scavenging reaction in acetonitrile or alcohols, the resin will remain collapsed. You must use a highly compatible swelling solvent like THF or DCM[4].

  • Insufficient Kinetics: Due to the weak nucleophilicity of the amine, room-temperature agitation might be too slow. Increase the reaction time to 12-18 hours or apply gentle heating (40°C) to drive the covalent trapping to completion[4].

Validated Experimental Protocols

Protocol A: Covalent Scavenging using PS-Isocyanate Resin

This protocol is a self-validating system designed for acid-sensitive products where aqueous extraction is not viable.

  • Sample Preparation: Dissolve the crude reaction mixture in anhydrous THF or DCM (minimum 10 mL per gram of crude). Causality: These solvents ensure maximum swelling of the polystyrene backbone, exposing the maximum number of isocyanate binding sites[4].

  • Resin Addition: Add 2.5 to 3.0 equivalents of PS-Isocyanate resin (loading typically ~1.5 mmol/g) relative to the calculated theoretical excess of the unreacted amine[3].

  • Agitation: Shake or mechanically stir the suspension at 40°C for 12 to 18 hours. Do not use a magnetic stir bar at high speeds, as this can grind the resin beads and clog filters.

  • Self-Validation (Monitoring): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The mass peak for the unreacted amine (approx. m/z 188 [M+H]+) should be completely absent. If present, add 1.0 additional equivalent of resin and agitate for 4 more hours.

  • Filtration: Filter the mixture through a sintered glass frit (medium porosity). Wash the resin cake thoroughly with THF (3 × 10 mL) to ensure all desired product is recovered.

  • Isolation: Concentrate the combined filtrate and washings under reduced pressure to yield the purified product.

Protocol B: Reverse-Phase Flash Chromatography (C18)

Use this protocol when the product and the impurity have similar solubilities, or when scavenger resins are cost-prohibitive.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum amount of DMSO or DMF. Add C18-functionalized silica gel (approx. 3x the mass of the crude) and evaporate the solvent under high vacuum until a free-flowing powder is obtained.

  • Column Equilibration: Pack the dry-loaded sample into a solid load cartridge. Equilibrate the main C18 column with 5% Acetonitrile in Water (buffered with 0.1% Formic Acid to suppress ionization and improve peak shape).

  • Elution Gradient: Run a gradient from 5% to 95% Acetonitrile over 15 column volumes (CV).

  • Self-Validation (Fraction Collection): Monitor the elution at 254 nm and 280 nm. The highly polar 2-ethylsulfonylpyrimidin-5-amine will typically elute very early in the gradient (high aqueous phase), while the functionalized, more hydrophobic product will elute later.

  • Isolation: Pool the product-containing fractions and remove the solvent via lyophilization (freeze-drying) to prevent thermal degradation of the purified product.

References

  • 2-methanesulfonylpyrimidin-5-amine (C5H7N3O2S)
  • Source: benchchem.
  • Source: acs.
  • Source: acs.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrimidine Amine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine amine functionalization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in these critical reactions. Pyrimidine scaffolds are foundational in medicinal chemistry, and their successful functionalization is paramount for the synthesis of a vast array of therapeutic agents.[1][2] This resource provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of these reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during pyrimidine amination.

Q1: What are the most common reasons for low conversion rates in pyrimidine amination reactions?

Low conversion rates in pyrimidine amination can stem from several factors, often related to the specific reaction type being employed (e.g., Buchwald-Hartwig, SNAr, Ullmann). However, some general culprits include:

  • Poor Substrate Reactivity: The electronic nature of the pyrimidine ring and the nature of the leaving group are critical. Electron-deficient pyrimidines are generally more reactive in nucleophilic aromatic substitution (SNAr) reactions.[3] For palladium-catalyzed cross-coupling reactions, the reactivity order of halogens is typically I > Br > Cl > F.[4]

  • Inactive Catalyst System (for cross-coupling): The choice of palladium precursor, ligand, and base is crucial for the success of Buchwald-Hartwig reactions.[3] Catalyst deactivation by impurities, such as water, can also significantly hinder the reaction.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are key parameters that must be optimized for each specific substrate pairing.[5]

  • Impure Reagents: The purity of starting materials, including the pyrimidine substrate, amine, and any reagents like bases or catalysts, is essential.[6]

Q2: How do I choose the right analytical technique to monitor my reaction progress?

Effective reaction monitoring is crucial for determining the optimal reaction time and identifying potential issues. The most common techniques include:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative analysis of a reaction mixture.[7] It allows you to visualize the consumption of starting materials and the formation of the product.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and yield. C8 and C18 reversed-phase columns are commonly used for pyrimidine derivatives.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the components of a reaction mixture by using an internal standard.[8] 2D NMR techniques can help identify transient intermediates.[8]

  • Mass Spectrometry (MS): Useful for identifying the product and any byproducts, providing valuable information for troubleshooting.[9]

Q3: I'm seeing a side product that appears to be a hydroxypyrimidine. What could be the cause?

The formation of hydroxypyrimidines is often due to solvolysis, where the solvent (if protic, like water or an alcohol) or residual moisture reacts with the pyrimidine substrate.[3] This is particularly common in metal-catalyzed reactions where water can deactivate the catalyst and also act as a nucleophile.

To minimize this, ensure all reagents and solvents are anhydrous.[3] If the problem persists, consider switching to a non-protic solvent like DMF, DMSO, or toluene.[3]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific challenges encountered during pyrimidine amination, categorized by the reaction type.

Guide 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[10] However, its success is highly dependent on the careful selection of the catalyst system and reaction conditions.

Problem: My Buchwald-Hartwig amination of a halopyrimidine is resulting in low or no product.

This is a common issue that can often be resolved by systematically evaluating the components of the reaction.

Diagnostic Workflow:

Caption: Troubleshooting workflow for low conversion in SNAr amination.

Detailed Troubleshooting Steps:

  • Step 1: Evaluate Substrate Activation.

    • SNAr reactions proceed through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the pyrimidine ring. [3]If your substrate is not sufficiently activated, the reaction will be sluggish. [3]

  • Step 2: Optimize Reaction Conditions.

    • Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the charged intermediate. [3] * Temperature: Heating is often required to achieve a reasonable reaction rate. The optimal temperature can range from room temperature to reflux, depending on the reactivity of the substrates. [3] * Amine Stoichiometry: Using an excess of the amine nucleophile can help to drive the reaction to completion according to Le Châtelier's principle. [3] Experimental Protocol: General Procedure for SNAr Amination

  • In a round-bottom flask, dissolve the halopyrimidine (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).

  • Add the amine (1.5 mmol) and a base if necessary (e.g., K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by a suitable method (e.g., column chromatography). [3]

Part 3: Advanced Troubleshooting

Problem: My amination of a dihalopyrimidine is not regioselective.

Controlling regioselectivity in the amination of dihalopyrimidines can be challenging and is influenced by both electronic and steric factors.

Strategies for Controlling Regioselectivity:

  • Exploit Differential Reactivity: As mentioned, the C4 and C6 positions are generally more reactive than the C2 and C5 positions in palladium-catalyzed cross-coupling. [4]This inherent difference can sometimes be exploited by carefully controlling the reaction conditions (e.g., lower temperature, shorter reaction time) to favor substitution at the more reactive site.

  • Steric Control: A bulky amine nucleophile may preferentially attack the less sterically hindered halogen position. [3]* Ligand Control in Buchwald-Hartwig Reactions: In some cases, the choice of ligand in a palladium-catalyzed reaction can influence regioselectivity. [3]Recently, it has been shown that bulky N-heterocyclic carbene ligands can promote C2-selective cross-coupling of 2,4-dichloropyrimidine, a reversal of the typical C4 selectivity. [11]

References

  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines - Benchchem.
  • methods for monitoring the progress of pyrimidine reactions - Benchchem.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications.
  • A Technical Guide to Troubleshooting Low Conversion Rates in Pyrimidine Alkylation - Benchchem.
  • Role of the base in Buchwald-Hartwig amination - PubMed.
  • Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC) - Benchchem.
  • Conditions for a selective Buchwald-Hartwig amination? - ResearchGate.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Pyrimidine Biosynthesis Analysis Service - Creative Proteomics.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
  • Troubleshooting common issues in pyrimidine synthesis - Benchchem.
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidines - PMC.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F.
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - MDPI.
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing | CCS Chemistry.
  • Coupling outcomes for pyridazines, pyrimidines and pyrazines - ResearchGate.
  • Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions - New Journal of Chemistry (RSC Publishing).

Sources

Technical Support Center: Optimizing Amine Reactivity from Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, stalled kinetics, or unexpected side products during amidation, reductive amination, or nucleophilic substitution reactions. In a vast majority of these cases, the root cause is not the catalyst or the solvent—it is the improper handling of the amine hydrochloride starting material.

This troubleshooting guide provides a mechanistic framework to help you control pH, restore nucleophilicity, and prevent degradation in your workflows.

The Core Mechanism: Causality of Amine Reactivity

Q: Why do my amine hydrochloride salts fail to react in nucleophilic substitutions or coupling reactions? A: It comes down to fundamental electronic availability. In a hydrochloride salt, the amine nitrogen is protonated (


). The lone pair of electrons—which is strictly required to attack an electrophile—is tied up in a covalent bond with a proton. Consequently, the protonated amine has strictly zero nucleophilicity. To restore reactivity, you must deprotonate the nitrogen to generate the free base (

) by 1[1].

Q: How do I know exactly what pH is required to make my amine reactive? A: We rely on the 2[2]:



If your reaction pH equals the amine's


, exactly 50% of your amine is reactive. For optimal kinetic rates in nucleophilic substitutions, you want at least 99% of the amine in its free-base form. Mathematically, this requires adjusting the pH to 

.

Quantitative Data: Target pH by Amine Class

To ensure complete deprotonation without causing base-catalyzed side reactions, use the following table to target the optimal pH based on your 3[3].

Amine ClassTypical

(Conjugate Acid)
Target pH for >99% Free BaseRecommended Base for In-Situ Neutralization
Aromatic Amines (Anilines) 4.0 - 5.06.0 - 7.0Sodium bicarbonate (

), Pyridine
N-Terminal Peptides /

-Amines
7.5 - 8.59.5 - 10.5N,N-Diisopropylethylamine (DIPEA), Borate Buffer
Primary Alkyl Amines (e.g., Lysine) 10.0 - 10.512.0 - 12.5Triethylamine (TEA), Sodium hydroxide (

)
Secondary Alkyl Amines 10.5 - 11.012.5 - 13.0

, Potassium hydroxide (

)

Troubleshooting Guide & FAQs

Q: I added an excess of strong base (


) to my reaction to ensure the amine was free, but my product yield dropped and I observed degradation. What happened? 
A:  Over-basification is a common pitfall. While raising the pH generates the nucleophilic amine, an excessively high pH introduces high concentrations of hydroxide ions (

). Hydroxide is a strong, unhindered nucleophile that competes with your amine, leading to side reactions such as the hydrolysis of esters, epimerization of chiral centers, or degradation of sensitive electrophiles (like 4)[4]. Solution: Use a non-nucleophilic organic base (like DIPEA) for anhydrous reactions, or a precisely tuned buffer (e.g., pH 8.5) for peptide modifications.

Q: My amide coupling (using EDC/HOBt or HATU) failed when using an amine HCl salt, even though I added 1 equivalent of DIPEA. Why? A: One equivalent of DIPEA only neutralizes the HCl, leaving the system at exactly the


 (50% free base). Furthermore, coupling reagents require specific pH windows to form the active ester intermediate efficiently.
Solution: Always add at least 2.0 to 2.5 equivalents  of tertiary amine base when using hydrochloride salts in coupling reactions: 1 eq to neutralize the salt, and 1-1.5 eq to maintain the basic environment required to drive the coupling kinetics.

Experimental Protocols: Self-Validating Workflows

To guarantee success, choose the appropriate protocol based on your reaction's water sensitivity.

Protocol A: Ex-Situ Free-Basing (For Anhydrous Reactions)

If your downstream reaction is highly sensitive to water or protic solvents (e.g., Grignard reactions, formation of sensitive imines, or using highly reactive acid chlorides), you must 5[5].

  • Dissolution: Suspend 10 mmol of the amine hydrochloride salt in 50 mL of an organic solvent (e.g., Dichloromethane or Diethyl Ether) in a separatory funnel.

  • Basification: Add 50 mL of 1 M aqueous

    
     (or saturated 
    
    
    
    for base-sensitive molecules).
  • Extraction & Validation: Stopper and shake vigorously, venting frequently.

    • Self-Validation Step: Check the pH of the aqueous layer with pH indicator paper; it must be

      
       (or at least 
      
      
      
      ) to ensure complete conversion. If it is lower, add more base and shake again.
  • Separation: Collect the organic layer (which now contains the free amine). Extract the aqueous layer with an additional 25 mL of organic solvent and combine the organic layers.

  • Drying & Validation: Add anhydrous Magnesium Sulfate (

    
    ) to the combined organic layers.
    
    • Self-Validation Step: Add the

      
       in small portions until the powder stops clumping and flows freely like snow when swirled, confirming all residual water is absorbed.
      
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the pure, anhydrous free base.

Protocol B: In-Situ Neutralization (For Aqueous/Biphasic Reactions)

For robust reactions like reductive aminations or aqueous bioconjugations, the free base can be generated directly in the reaction flask.

  • Solvation: Dissolve the amine HCl salt in your reaction solvent (e.g., Methanol, DMF, or aqueous buffer).

  • Neutralization: Add a non-nucleophilic base. For organic solvents, add 1.5 - 2.0 equivalents of DIPEA. For aqueous systems, adjust the buffer to the target pH.

  • Equilibration & Validation: Stir for 10 minutes to allow the acid-base equilibrium to fully shift toward the free amine.

    • Self-Validation Step: Spot a 1 µL aliquot onto wet pH indicator paper to confirm the apparent pH remains basic before proceeding.

  • Electrophile Addition: Slowly introduce your electrophile and proceed with the reaction.

Process Visualization

G Start Amine HCl Salt Starting Material Check Reaction Type? Start->Check Aqueous Aqueous / Biphasic (e.g., Reductive Amination) Check->Aqueous Anhydrous Anhydrous (e.g., Amide Coupling) Check->Anhydrous InSitu In-situ Neutralization Add mild base (e.g., DIPEA) Monitor pH > pKa Aqueous->InSitu ExSitu Ex-situ Free-Basing Liquid-Liquid Extraction (NaOH / DCM) Anhydrous->ExSitu Proceed Proceed to Reaction (Active Nucleophile) InSitu->Proceed Dry Dry over MgSO4 & Concentrate ExSitu->Dry Dry->Proceed

Workflow for generating reactive free amines from hydrochloride salts based on reaction conditions.

References

1.[1] Title: The Synthesis of Amines: From Reaction Mechanisms to Advanced Applications | Source: SciencePedia - Bohrium | URL: 2.[5] Title: Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt | Source: Benchchem | URL: 3.[2] Title: 24.5: Biological Amines and the Henderson-Hasselbalch Equation | Source: Chemistry LibreTexts | URL: 4.[3] Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations | Source: NIH | URL: 5.[4] Title: Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins | Source: NIH PMC | URL:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-Ethylsulfonylpyrimidin-5-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. 2-Ethylsulfonylpyrimidin-5-amine hydrochloride is a heterocyclic compound of interest, featuring a synthetically versatile aminopyrimidine core. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as the cornerstone for its structural elucidation. This guide provides an in-depth interpretation of the predicted 1H NMR spectrum of 2-Ethylsulfonylpyrimidin-5-amine HCl. We will dissect the influence of the pyrimidine ring's inherent electron deficiency, the powerful electron-withdrawing nature of the ethylsulfonyl group, and the effect of protonation on the amino substituent. This analysis is supplemented by a comparative discussion, a detailed experimental protocol for data acquisition, and authoritative references to ground the interpretation in established spectroscopic principles.

Molecular Structure and Proton Environments

To interpret the 1H NMR spectrum, we must first identify the distinct, non-equivalent proton environments within the molecule. The structure of 2-Ethylsulfonylpyrimidin-5-amine HCl possesses four unique sets of protons, as labeled below. The hydrochloride salt form dictates that the basic 5-amino group will be protonated to an ammonium group (-NH3+).

Caption: Molecular structure of 2-Ethylsulfonylpyrimidin-5-amine HCl with distinct proton environments labeled.

The four key proton environments are:

  • HA (Pyrimidine Protons): The two protons on the pyrimidine ring at positions 4 and 6 are chemically equivalent due to the molecule's symmetry.

  • -NH3+ (Ammonium Protons): The three protons on the nitrogen atom of the protonated amino group.

  • -CH2- (Methylene Protons): The two protons of the ethyl group directly attached to the sulfonyl moiety.

  • -CH3 (Methyl Protons): The three terminal protons of the ethyl group.

Predicted 1H NMR Spectrum: A Mechanistic Interpretation

The chemical shift of a proton is exquisitely sensitive to its electronic environment. The interplay of inductive and resonance effects from the various functional groups allows for a robust prediction of the 1H NMR spectrum.

HA: The Pyrimidine Protons
  • Chemical Shift (δ): These protons are expected to be the most deshielded, appearing far downfield in the spectrum, likely in the δ 8.8 - 9.2 ppm range. The reasoning is threefold:

    • Aromaticity: Protons on aromatic rings typically resonate between δ 6.5-8.0 ppm due to the ring current effect[1].

    • Heteroaromatic Nature: The pyrimidine ring contains two electronegative nitrogen atoms which strongly withdraw electron density from the ring carbons through induction, significantly deshielding the attached protons[2][3]. For reference, the protons on the unsubstituted pyrimidine ring appear at δ 9.26, 8.78, and 7.36 ppm[3].

    • Substituent Effects: The ring is substituted with two powerful electron-withdrawing groups: the sulfonyl group (-SO2R) at position 2 and the protonated amino group (-NH3+) at position 5. Both groups pull electron density away from the ring, further deshielding the HA protons and pushing them downfield.

  • Integration: Since there are two equivalent HA protons, this signal will integrate to 2H .

  • Multiplicity: The HA protons have no adjacent proton neighbors. Therefore, according to the n+1 rule, this signal will appear as a singlet (s) .

-NH3+: The Ammonium Protons
  • Chemical Shift (δ): The chemical shift of protons on heteroatoms like nitrogen is highly variable and depends on solvent, temperature, and concentration[4]. In the hydrochloride salt form, the amine is protonated. This signal is often broad due to quadrupolar relaxation and chemical exchange. In a solvent like DMSO-d6, it is expected to appear as a broad signal in the δ 7.5 - 9.0 ppm range. In D2O, this signal would disappear due to rapid exchange with deuterium.

  • Integration: This signal corresponds to three protons and will integrate to 3H .

  • Multiplicity: It will typically appear as a broad singlet (br s) .

-CH2-: The Methylene Protons
  • Chemical Shift (δ): These protons are directly attached to the strongly electron-withdrawing sulfonyl group. The sulfonyl group's inductive effect dramatically deshields these protons, shifting them significantly downfield compared to a typical alkyl chain[5]. Their predicted chemical shift is in the range of δ 3.4 - 3.8 ppm .

  • Integration: This signal represents two protons and will integrate to 2H .

  • Multiplicity: The methylene protons are adjacent to the three methyl protons. Following the n+1 rule (3+1=4), this signal will be split into a quartet (q) .

-CH3: The Methyl Protons
  • Chemical Shift (δ): These protons are further from the sulfonyl group, so the inductive effect is attenuated but still present. They will be shifted downfield relative to a standard alkane methyl group (typically δ ~0.9 ppm). A reasonable prediction for their chemical shift is δ 1.2 - 1.5 ppm .

  • Integration: This signal corresponds to the three terminal protons and will integrate to 3H .

  • Multiplicity: The methyl protons are adjacent to the two methylene protons. Following the n+1 rule (2+1=3), this signal will be split into a triplet (t) .

Tabular Summary of Predicted 1H NMR Data

Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityRationale
HAPyrimidine C4-H, C6-H8.8 - 9.22HSinglet (s)Deshielded by two ring nitrogens and two electron-withdrawing groups (-SO2Et, -NH3+).
-NH3+Ammonium7.5 - 9.03HBroad Singlet (br s)Protonated amine; shift is solvent-dependent and signal is typically broad.
-CH2-Ethyl Methylene3.4 - 3.82HQuartet (q)Directly attached to the strongly electron-withdrawing sulfonyl group.
-CH3Ethyl Methyl1.2 - 1.53HTriplet (t)Influenced by the inductive effect of the sulfonyl group two bonds away.

Comparative Analysis: Distinguishing from Key Precursors

A crucial application of NMR is not just confirmation but also assessing purity. Let's compare the predicted spectrum of our target compound with a plausible precursor, 2-(ethylthio)pyrimidin-5-amine . The "thio" precursor contains a sulfide (-S-) linker, which is then oxidized to the sulfone (-SO2-).

  • Key Spectroscopic Difference: The primary distinction would be the chemical shift of the methylene (-CH2-) protons . A sulfide group is significantly less electron-withdrawing than a sulfone group. Consequently, in 2-(ethylthio)pyrimidin-5-amine, the methylene quartet would appear much further upfield, typically in the δ 2.8 - 3.1 ppm range. The observation of this quartet in the δ 3.4 - 3.8 ppm region is a definitive marker for the successful oxidation to the sulfone.

Standard Experimental Protocol for 1H NMR Data Acquisition

This protocol outlines a self-validating system for acquiring a high-quality 1H NMR spectrum.

Sample Preparation
  • Weigh approximately 5-10 mg of 2-Ethylsulfonylpyrimidin-5-amine HCl directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is highly recommended as it will solubilize the salt and allow for the observation of the -NH3+ protons.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift axis to δ 0.00 ppm.

  • Cap the NMR tube and vortex gently until the sample is fully dissolved.

Spectrometer Setup and Data Acquisition
  • Spectrometer: 400 MHz (or higher) NMR Spectrometer.

  • Experiment: Standard 1D Proton acquisition.

  • Solvent: DMSO-d6.

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 16 or 32 (to achieve good signal-to-noise).

  • Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons, especially the aromatic ones, for accurate integration).

  • Acquisition Time (AQ): ~4 seconds.

  • Spectral Width (SW): 0 - 12 ppm.

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integrate all signals and normalize the integration values relative to a well-resolved signal, such as the 2H pyrimidine singlet.

Prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6 + TMS) Acq Data Acquisition (400 MHz Spectrometer) Prep->Acq Insert Sample Proc Data Processing (Fourier Transform, Phasing) Acq->Proc Acquire FID Cal Calibration (Set TMS to 0.00 ppm) Proc->Cal Analysis Spectral Analysis (Integration, Multiplicity, Shift Assignment) Cal->Analysis Result Structural Confirmation Analysis->Result

Caption: Standard workflow for 1H NMR spectrum acquisition and analysis.

Conclusion

The 1H NMR spectrum of 2-Ethylsulfonylpyrimidin-5-amine HCl provides a rich set of data that, when correctly interpreted, serves as a definitive fingerprint for its molecular structure. The key diagnostic signals include a downfield singlet for the two equivalent pyrimidine protons, a characteristic triplet-quartet pattern for the ethyl group with the quartet significantly deshielded by the sulfonyl group, and a broad, solvent-dependent signal for the ammonium protons. This comprehensive analysis, grounded in fundamental principles of chemical shifts and spin-spin coupling, empowers researchers to confidently verify the identity and purity of this important chemical building block.

References

  • Vertex AI Search. (2024).
  • Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
  • EPG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones. Magnetic Resonance in Chemistry.
  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Jios, J. L., et al. (2005). 1H and 13C NMR spectral assignments of N-aralkylsulfonamides. Magnetic Resonance in Chemistry.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

Sources

A Comparative Guide to the Reactivity of 2-Ethylsulfonyl- vs. 2-Chloropyrimidine Amines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the 2-aminopyrimidine scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] The functionalization of this core, particularly at the 2-position, is a critical step in the synthesis of diverse compound libraries for biological screening.[1] A common and effective method for introducing various functionalities is through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, objective comparison of the reactivity of two key precursors: 2-ethylsulfonylpyrimidines and 2-chloropyrimidines, when reacted with amines. This analysis is grounded in mechanistic principles and supported by experimental evidence to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Reactivity Differences

Feature2-Ethylsulfonylpyrimidine2-Chloropyrimidine
Leaving Group Ability ExcellentGood
General Reactivity in SNAr Significantly HigherModerate to High
Reaction Conditions Milder conditions often suffice (e.g., lower temperatures, weaker bases)Often requires more forcing conditions (e.g., higher temperatures, stronger bases)
Substrate Scope Broader, including less nucleophilic aminesMay be limited with weaker nucleophiles
Side Reactions Generally cleaner reactionsPotential for side reactions at higher temperatures

Mechanistic Underpinnings: Why the Sulfonyl Group Excels

The enhanced reactivity of the 2-ethylsulfonyl group compared to a chloro substituent in SNAr reactions is rooted in the fundamental principles of the addition-elimination mechanism.[3][4]

The SNAr reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C2 position of the pyrimidine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][5]

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group.

The rate-determining step is typically the initial nucleophilic attack.[6] However, the stability of the Meisenheimer complex and the facility with which the leaving group departs are crucial factors influencing the overall reaction rate.[7]

The ethylsulfonyl group (-SO2Et) is a powerful electron-withdrawing group. Its strong inductive and mesomeric effects significantly increase the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack. This leads to a more stabilized Meisenheimer complex.

Furthermore, the sulfinate anion (EtSO2-) is a significantly better leaving group than the chloride anion (Cl-). This is because the negative charge on the sulfinate is delocalized over two oxygen atoms, resulting in a more stable, weaker conjugate base.[8] In contrast, the negative charge on the chloride ion is localized on a single atom.

SNAr Mechanism Py_LG Pyrimidine-LG Meisenheimer Meisenheimer Complex Py_LG->Meisenheimer + R-NH2 Amine R-NH2 Product 2-Aminopyrimidine Meisenheimer->Product - LG- LG_minus LG- Synthesis of 2-Ethylsulfonylpyrimidine Thioether 2-(Ethylthio)pyrimidine Sulfone 2-Ethylsulfonylpyrimidine Thioether->Sulfone Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA, Oxone) Oxidant->Sulfone

Sources

A Comparative Guide to Reference Standards for Amine-Substituted Sulfonyl and Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. The use of well-characterized reference standards is a cornerstone of analytical method validation, impurity profiling, and quality control. However, when working with novel or rare compounds, a specific, certified reference standard may not be commercially available. This guide provides a framework for selecting and evaluating alternative reference standards, using a comparative analysis of two commercially available compounds structurally related to the conceptual molecule, 2-Ethylsulfonylpyrimidin-5-amine hydrochloride.

This guide will delve into the critical parameters for comparing reference standards, focusing on purity assessment by High-Performance Liquid Chromatography (HPLC), a ubiquitous and powerful technique in pharmaceutical analysis.[1] We will explore the practical aspects of method development and data interpretation, providing you with the scientific rationale to make informed decisions in your laboratory.

The Challenge of the Unavailable Standard

When a primary reference standard for a specific molecule like 2-Ethylsulfonylpyrimidin-5-amine hydrochloride is not available from pharmacopeias such as the United States Pharmacopeia (USP) or other commercial suppliers, researchers must turn to suitable alternatives.[2] The selection of an alternative is not arbitrary; it requires a careful consideration of structural similarity, functional group equivalence, and the analytical goals. The chosen alternative can serve as a benchmark for analytical method development, a qualitative marker, or a semi-quantitative standard, provided its own purity and identity are well-documented.

For the purpose of this guide, we will compare two commercially available compounds that share key structural motifs with our target molecule:

  • Alternative 1: 2-Aminoethylmethylsulfone Hydrochloride (CAS: 104458-24-4) - This compound features the critical ethylsulfonyl and amine hydrochloride functionalities.[3]

  • Alternative 2: (5-(Ethylsulfonyl)pyridin-2-yl) methanamine hydrochloride (CAS: 1637311-15-9) - This molecule contains an ethylsulfonyl group and an amine hydrochloride, attached to a pyridine ring, a different but related aromatic heterocycle to pyrimidine.[4]

The following sections will provide a head-to-head comparison of these alternatives, focusing on their physicochemical properties and a detailed protocol for purity analysis by HPLC.

Comparative Analysis of Alternative Reference Standards

A robust comparison of reference standards hinges on a thorough evaluation of their physical and chemical properties, as well as their performance in a validated analytical method.

Physicochemical Properties

The table below summarizes the key physicochemical properties of our selected alternative reference standards. These properties are crucial for developing appropriate analytical methods, particularly for HPLC, as they influence solubility in the mobile phase and interaction with the stationary phase.[5]

Property2-Aminoethylmethylsulfone Hydrochloride(5-(Ethylsulfonyl)pyridin-2-yl) methanamine hydrochloride
CAS Number 104458-24-41637311-15-9
Molecular Formula C₃H₁₀ClNO₂SC₈H₁₃ClN₂O₂S
Molecular Weight 159.63 g/mol 236.72 g/mol
Appearance White crystalline powderInformation not readily available
Purity (Typical) ≥ 99% (GC)97%
Solubility Soluble in waterInformation not readily available

Data sourced from supplier specifications.[3][4]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of polar, ionizable compounds like amine hydrochlorides.[1] The following is a detailed, generalized protocol for the purity analysis of these reference standards. This protocol is a starting point and should be optimized and validated for your specific application according to ICH guidelines.[6]

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation and Reagents:

    • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[6]

    • Solvents: HPLC grade acetonitrile and water.

    • Buffer: Phosphate buffer or other suitable buffer for pH control.

    • Standards: A well-characterized reference standard of the chosen alternative.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a suitable amount of the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample solution by dissolving a known amount of the test substance in the same diluent as the standard solution to achieve a similar concentration.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (or a wavelength determined by UV spectral analysis of the compound).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for Alternative Reference Standard Selection and Evaluation

cluster_0 Phase 1: Selection cluster_1 Phase 2: Evaluation Define Target Profile Define Target Profile Literature & Supplier Search Literature & Supplier Search Define Target Profile->Literature & Supplier Search Identify Candidates Identify Candidates Literature & Supplier Search->Identify Candidates Assess Structural Similarity Assess Structural Similarity Identify Candidates->Assess Structural Similarity Evaluate Availability & Documentation Evaluate Availability & Documentation Assess Structural Similarity->Evaluate Availability & Documentation Procure Candidate Standards Procure Candidate Standards Evaluate Availability & Documentation->Procure Candidate Standards Physicochemical Characterization Physicochemical Characterization Procure Candidate Standards->Physicochemical Characterization Develop & Validate Analytical Method (e.g., HPLC) Develop & Validate Analytical Method (e.g., HPLC) Physicochemical Characterization->Develop & Validate Analytical Method (e.g., HPLC) Purity Determination & Impurity Profiling Purity Determination & Impurity Profiling Develop & Validate Analytical Method (e.g., HPLC)->Purity Determination & Impurity Profiling Final Selection Final Selection Purity Determination & Impurity Profiling->Final Selection

Caption: Workflow for selecting and evaluating an alternative reference standard.

HPLC Method Development and Data Interpretation Workflow

cluster_0 Method Development cluster_1 Analysis & Interpretation Select Column & Mobile Phase Select Column & Mobile Phase Optimize Gradient & Flow Rate Optimize Gradient & Flow Rate Select Column & Mobile Phase->Optimize Gradient & Flow Rate Set Detection Wavelength Set Detection Wavelength Optimize Gradient & Flow Rate->Set Detection Wavelength Inject Standard & Sample Inject Standard & Sample Set Detection Wavelength->Inject Standard & Sample Integrate Peaks Integrate Peaks Inject Standard & Sample->Integrate Peaks Calculate Purity Calculate Purity Integrate Peaks->Calculate Purity Identify & Quantify Impurities Identify & Quantify Impurities Calculate Purity->Identify & Quantify Impurities Report Results Report Results Identify & Quantify Impurities->Report Results

Caption: Workflow for HPLC method development and data analysis.

Trustworthiness and Self-Validating Systems

A critical aspect of using an alternative reference standard is establishing the trustworthiness of the analytical data generated. This is achieved through a rigorous method validation process. The HPLC method described above should be validated for parameters such as:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities and degradation products.

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

By validating the analytical method, you create a self-validating system where the performance of the method itself provides confidence in the purity assessment of your alternative reference standard.

Conclusion

While the absence of a dedicated reference standard for a novel compound like 2-Ethylsulfonylpyrimidin-5-amine hydrochloride presents a challenge, it is not an insurmountable one. By logically selecting and rigorously evaluating structurally related, commercially available alternatives, researchers can establish a reliable benchmark for their analytical work. A thorough comparison of physicochemical properties and a validated HPLC method for purity determination are essential steps in this process. This approach not only ensures the quality and consistency of research data but also upholds the principles of scientific integrity in drug development.

References

  • Yashunskii, D. V., & Seredenin, S. B. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Avantor Performance Materials, LLC. (2023). Certificate of Analysis. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

  • MP Biomedicals. (2006). Certificate of Analysis. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Aminoethylmethylsulfone Hydrochloride. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). (5-(Ethylsulfonyl)pyridin-2-yl) methanamine hydrochloride, 97%. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 104458-24-4 | Product Name : 2-(Methylsulfonyl)ethan-1-amine Hydrochloride. Retrieved from [Link]

  • Knight, J. S., et al. (2021). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of the American Chemical Society, 143(34), 13637–13647.
  • d'Brot, A., et al. (2013). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens.
  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

  • Chen, Y. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737.
  • Asimakopoulos, A. G., & Thomaidis, N. S. (2015). Literature update of analytical methods for biogenic amines determination in food and beverages. Current Analytical Chemistry, 11(1), 3-21.

Sources

High-Resolution IR Spectroscopy of Sulfonyl and Amine Groups: ATR-FTIR vs. Transmission Methods in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Sulfonamides

In pharmaceutical formulation and quality control, the accurate structural verification of Active Pharmaceutical Ingredients (APIs) is non-negotiable. Sulfonamides, a critical class of antimicrobials and diuretics, present a unique analytical challenge: they contain both sulfonyl (


) and amine (

or

) functional groups. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this analysis. However, the choice of sampling technique—Attenuated Total Reflectance (ATR) versus Transmission FTIR—fundamentally alters the spectral output and quantitative reliability[1]. This guide objectively compares these two methodologies, providing researchers with the mechanistic causality behind IR band shifts and a self-validating protocol for robust spectral analysis.

Mechanistic Causality of Sulfonyl and Amine IR Bands

Before comparing the instrumental techniques, it is essential to understand the quantum mechanical and vibrational causality dictating where these functional groups absorb infrared radiation.

Amine Groups ( , )

The low mass of the hydrogen atom combined with the strong N-H bond dictates that amine stretching vibrations occur at high frequencies.

  • Primary Amines: Exhibit a characteristic pair of sharp bands in the 3300 to 3500 cm⁻¹ range[2]. This duality is caused by the symmetric and asymmetric stretching modes of the two equivalent N-H bonds[2].

  • Secondary Amines: Show only a single band near 3350 cm⁻¹ because they possess only one N-H bond, eliminating the possibility of asymmetric coupling[2].

  • Bending Modes: The N-H scissoring (bending) mode typically appears between 1550 and 1650 cm⁻¹[3].

Sulfonyl Groups ( )

Unlike the high-frequency N-H stretch, the heavier sulfur atom shifts the S=O stretching vibrations to lower wavenumbers. The highly polar nature of the S=O double bonds results in intense absorption peaks.

  • Stretching Modes: The coupling of the two equivalent S=O bonds splits the vibrational signal into two distinct, high-intensity peaks: an asymmetric stretch at 1300–1370 cm⁻¹ and a symmetric stretch at 1120–1180 cm⁻¹[4].

Objective Comparison: ATR-FTIR vs. Transmission FTIR

While both techniques identify the same fundamental molecular vibrations, their physical interaction with the sample dictates their utility in pharmaceutical analysis.

Transmission FTIR

  • Mechanism: The IR beam passes entirely through a diluted sample (typically pressed into a Potassium Bromide [KBr] pellet), adhering strictly to the Beer-Lambert law for the entire pathlength[5].

  • Performance: Yields high-quality, highly resolved spectra ideal for matching with legacy spectral libraries[1].

  • Drawback for Amines: KBr is highly hygroscopic. Absorbed atmospheric water produces a massive, broad O-H stretching band at 3200–3600 cm⁻¹, which can completely obscure the critical N-H stretching bands of the amine group[1].

ATR-FTIR

  • Mechanism: Relies on an Internal Reflection Element (IRE) crystal (e.g., Diamond or ZnSe). The IR beam reflects internally, creating an evanescent wave that penetrates the sample to a depth of 0.5–5 μm[6].

  • Performance: Requires minimal to no sample preparation, is non-destructive, and completely bypasses the hygroscopic interference of KBr[1].

  • Drawback for Sulfonyls: The penetration depth of the evanescent wave is directly proportional to the wavelength of the IR light[7]. Consequently, low-frequency bands (longer wavelengths, such as the sulfonyl S=O stretches at 1120 cm⁻¹) appear artificially stronger than high-frequency bands (shorter wavelengths, such as the amine N-H stretches at 3400 cm⁻¹)[7].

Table 1: Quantitative Comparison of ATR vs. Transmission FTIR
ParameterATR-FTIRTransmission FTIR (KBr Pellet)
Sample Prep Time < 1 minute5–10 minutes
Sample State Neat solid or liquidDiluted in KBr (pressed matrix)
Effective Pathlength 0.5 – 5 μm (Wavelength dependent)~1 mm (Fixed)
Water Interference NegligibleHigh (Hygroscopic KBr matrix)
Spectral Correction Requires ATR depth correctionRequires baseline correction

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following workflow incorporates built-in validation checkpoints. This protocol details the comparative analysis of a sulfonamide API.

G cluster_ATR ATR-FTIR Workflow cluster_Trans Transmission FTIR Workflow Start Pharmaceutical API (Sulfonamide) ATR_Prep Direct Application (No Prep) Start->ATR_Prep Trans_Prep KBr Pellet Pressing (Dilution) Start->Trans_Prep ATR_Measure Evanescent Wave Interaction ATR_Prep->ATR_Measure ATR_Correct ATR Depth Correction ATR_Measure->ATR_Correct Analysis Spectral Analysis: Amine & Sulfonyl Bands ATR_Correct->Analysis Trans_Measure Full Pathlength Absorption Trans_Prep->Trans_Measure Trans_Correct Baseline Correction Trans_Measure->Trans_Correct Trans_Correct->Analysis

Experimental workflow comparing ATR and Transmission FTIR for pharmaceutical analysis.

Step-by-Step Methodology

Phase 1: Sample Preparation & Validation Transmission FTIR (KBr Pellet):

  • Dilute 1-2 mg of the sulfonamide API in 100 mg of anhydrous KBr.

  • Grind the mixture in an agate mortar until a fine, uniform powder is achieved.

  • Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.

Validation Checkpoint 1 (The Blank): Before analyzing the sample, press a pellet of pure KBr and run a background scan. If a broad peak >0.05 Absorbance Units (AU) is observed between 3300–3500 cm⁻¹, the KBr has absorbed moisture. You must bake the KBr at 200°C for 2 hours before proceeding, or the amine bands will be completely invalidated by O-H interference.

ATR-FTIR (Neat Sample):

  • Ensure the diamond IRE crystal is clean.

Validation Checkpoint 2 (The Baseline): Run a background scan on the empty crystal. The baseline must be perfectly flat. Any residual peaks in the 1100–1400 cm⁻¹ region indicate cross-contamination that will interfere with sulfonyl detection. Clean the crystal with isopropanol until the baseline is resolved.

  • Place 2-5 mg of the neat API powder directly onto the crystal and apply uniform pressure using the ATR anvil to ensure optimal optical contact[5].

Phase 2: Spectral Acquisition & Processing

  • Set the spectrometer resolution to 4 cm⁻¹, co-add 32 scans, and collect data over the 4000–400 cm⁻¹ range.

  • For the ATR spectrum, apply an "ATR Correction" algorithm via the spectrometer software. Causality: This mathematical correction normalizes the artificially inflated low-frequency sulfonyl bands by adjusting for the wavelength-dependent penetration depth, allowing direct quantitative comparison with the transmission spectrum[7].

Phase 3: Data Interpretation Compare the resulting spectra against the established empirical values for sulfonamides.

Table 2: Expected IR Band Assignments for Sulfonamides
Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity
Primary Amine N-H Asymmetric Stretch~3450Medium, Sharp
Primary Amine N-H Symmetric Stretch~3350Medium, Sharp
Secondary Amine N-H Stretch~3350Medium, Sharp (Single)
Amine N-H Bending (Scissoring)1550 – 1650Medium to Strong
Sulfonyl S=O Asymmetric Stretch1300 – 1370Strong
Sulfonyl S=O Symmetric Stretch1120 – 1180Strong

Conclusion

For the simultaneous analysis of sulfonyl and amine groups in pharmaceutical compounds, ATR-FTIR offers a superior, rapid workflow that eliminates the moisture interference inherent to KBr transmission methods[1]. However, analysts must apply ATR depth correction to accurately quantify the relative intensities of the low-frequency S=O bands against the high-frequency N-H bands[7]. By implementing the self-validating checkpoints outlined in this guide, laboratories can ensure absolute scientific integrity in their formulation and QC pipelines.

References

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. LibreTexts. Available at: [Link]

  • 24.10 Spectroscopy of Amines - Organic Chemistry. OpenStax. Available at: [Link]

  • IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. Available at:[Link]

  • Infrared Correlation Chart for Amines. Scribd. Available at: [Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies. Available at:[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. Available at: [Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. NIH. Available at:[Link]

  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. Available at:[Link]

Sources

Comparative Stability and Reactivity Guide: Ethylsulfonyl vs. Methylsulfonyl Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and bioconjugation, pyrimidines substituted with sulfonyl leaving groups have emerged as highly versatile electrophiles. Unlike traditional highly reactive warheads (such as maleimides or acrylamides), sulfonyl pyrimidines offer exceptional hydrolytic stability in aqueous environments while maintaining exquisite chemoselectivity toward strong nucleophiles like thiols and primary amines[1].

This guide provides an objective, mechanistically grounded comparison between methylsulfonyl and ethylsulfonyl pyrimidines. By analyzing their steric profiles, leaving group dynamics, and Nucleophilic Aromatic Substitution (SNAr) kinetics, researchers can rationally select the optimal moiety for applications ranging from Targeted Covalent Inhibitors (TCIs) to complex structure-activity relationship (SAR) optimizations.

Mechanistic Grounding: SNAr & Leaving Group Dynamics

The reactivity of sulfonyl pyrimidines is governed by the SNAr mechanism. The sulfonyl group serves a dual purpose:

  • Activation: Its strong electron-withdrawing nature (via inductive and resonance effects) depletes electron density from the pyrimidine ring, lowering the activation energy required for nucleophilic attack.

  • Displacement: Upon formation of the Meisenheimer complex, the sulfonyl group exits as a highly stable sulfinate anion (methanesulfinate or ethanesulfinate)[2].

Causality in Reactivity Differences

While both groups are excellent leaving groups, their kinetic profiles differ due to steric hindrance . The methylsulfonyl group (–SO₂CH₃) is sterically compact, allowing rapid approach by bulky nucleophiles. In contrast, the ethylsulfonyl group (–SO₂CH₂CH₃) introduces an additional methylene unit. This slight increase in steric bulk at the reaction center attenuates the rate of nucleophilic attack, thereby enhancing the molecule's baseline hydrolytic and plasma stability.

SNAr A Sulfonyl Pyrimidine (MeSO2 / EtSO2) C Meisenheimer Complex A->C Addition B Nucleophile (Amine / Thiol) B->C D Substituted Pyrimidine C->D Elimination E Sulfinate Anion Leaving Group C->E

Fig 1. SNAr mechanism of sulfonyl pyrimidines with nucleophiles.

Comparative Stability & Reactivity Profile

When designing a synthetic route or a therapeutic molecule, the choice between a methylsulfonyl and an ethylsulfonyl group dictates both the manufacturing conditions and the biological half-life of the compound.

In poly-halogenated systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the sulfonyl group exhibits unique chemoselectivity. Weak bases and anilines tend to selectively displace the chloride group, whereas primary aliphatic amines and deprotonated nucleophiles preferentially displace the sulfonyl group[3].

Quantitative Data Summary
ParameterMethylsulfonyl PyrimidineEthylsulfonyl Pyrimidine
Leaving Group Methanesulfinate (

)
Ethanesulfinate (

)
Steric Bulk LowModerate
SNAr Reactivity Rate High (Rapid displacement)Moderate (Slightly attenuated)
Hydrolytic/Aqueous Stability High (Stable at pH 7.0–7.4)[1]Very High (Enhanced by steric bulk)
Chemoselectivity (vs C-Cl) Displaced by primary amines/thiols[3]Displaced by primary amines/thiols
Primary Application TCI Warheads, Bioconjugation[1]Kinase Inhibitor SAR optimization[4]
Case Study: SAR Optimization in Kinase Inhibitors

The steric difference between these two groups can dramatically impact target binding. In the development of dual FLT3/CHK1 inhibitors, researchers discovered that replacing a methylsulfonyl group with an ethylsulfonyl group resulted in a 2- to 3-fold improvement in FLT3-D835Y inhibitory potency[4]. The ethyl group provided superior van der Waals contacts within the kinase binding pocket, proving that the slightly lower chemical reactivity of the ethylsulfonyl group is often offset by substantial gains in biological affinity and metabolic stability.

Experimental Data & Workflows

To objectively compare the stability and reactivity of these two moieties, a self-validating kinetic assay is required. The following protocol utilizes LC-MS to track the SNAr conversion rate, ensuring that data is free from artifacts caused by precipitation or reversible binding.

Protocol: Kinetic Profiling of SNAr Reactivity via LC-MS

Rationale & Causality: This assay uses a 5% DMSO co-solvent to ensure complete dissolution of the hydrophobic pyrimidine core, preventing biphasic reaction kinetics that would artificially lower the observed reaction rate. The reaction is quenched with a weak acid (formic acid), which immediately protonates the nucleophile, arresting the SNAr mechanism and locking the conversion state for accurate quantification.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare 2 mM stock solutions of the methylsulfonyl and ethylsulfonyl pyrimidine derivatives in 50 mM Potassium Phosphate (KPi) buffer (pH 7.4) containing 5% (v/v) DMSO.

  • Nucleophile Addition: Introduce the nucleophile (e.g., Glutathione (GSH) or a primary aliphatic amine) at a 10-fold molar excess (20 mM) to ensure pseudo-first-order kinetics. Incubate at 25°C under continuous agitation.

  • Time-Course Sampling: At predefined intervals (t = 0, 1h, 4h, 12h, 24h), extract 50 µL aliquots from the reaction mixture.

  • Acid Quenching: Immediately quench the extracted aliquots by adding 50 µL of cold acetonitrile containing 0.1% Formic Acid.

  • LC-MS Analysis: Centrifuge the quenched samples at 10,000 x g for 5 minutes to pellet any salts. Analyze the supernatant via LC-MS, monitoring the disappearance of the parent mass and the appearance of the S-arylated or N-arylated product mass.

  • Data Processing: Plot the natural log of the remaining substrate concentration versus time to calculate the observed rate constant (

    
    ).
    

Workflow S1 1. Substrate Prep (2 mM Buffer) S2 2. Nucleophile Addition (pH 7.4) S1->S2 S3 3. Acid Quench & Sampling S2->S3 S4 4. LC-MS Quantification S3->S4

Fig 2. Self-validating LC-MS workflow for kinetic stability profiling.

Conclusion

Both methylsulfonyl and ethylsulfonyl pyrimidines are highly effective electrophiles for SNAr chemistry. The methylsulfonyl group is the industry standard for rapid, chemoselective bioconjugation and covalent warhead design due to its minimal steric footprint. Conversely, the ethylsulfonyl group is the premier choice when a project requires fine-tuning of hydrolytic stability, attenuation of reaction kinetics, or specific steric engagement within a biological target's binding pocket.

References

  • Thieme Connect. Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis 2013; 45(13): 1764-1784. URL: [Link]

  • National Institutes of Health (NIH) / PMC. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. URL: [Link]

  • National Institutes of Health (NIH) / PMC. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. URL: [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Ethylsulfonylpyrimidin-5-amine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 2-Ethylsulfonylpyrimidin-5-amine;hydrochloride

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Ethylsulfonylpyrimidin-5-amine;hydrochloride. As a member of the sulfonylpyrimidine class of compounds, this molecule and its derivatives are known for their reactivity, particularly towards biological nucleophiles like cysteine[1][2][3]. This reactivity, while valuable in drug development for targeted covalent inhibition, necessitates stringent safety measures to prevent unintended exposure and ensure the well-being of laboratory personnel[4]. The hydrochloride salt form may also present additional hazards, such as the potential to cause skin and eye burns[5][6].

The following guidelines are synthesized from best practices for handling reactive amine hydrochlorides and sulfonylpyrimidine derivatives. Adherence to these procedures is critical for minimizing risk and establishing a safe and effective research environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the reactive nature of the sulfonylpyrimidine moiety and the potential corrosivity of the amine hydrochloride, a comprehensive approach to personal protection is mandatory. The primary routes of exposure to mitigate are dermal contact, eye contact, and inhalation of dust or aerosols.

A multi-layered PPE strategy is crucial for handling 2-Ethylsulfonylpyrimidin-5-amine;hydrochloride. The following table outlines the minimum required PPE, with explanations for the choice of each component.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Amines and their salts can be corrosive and may cause skin irritation or burns[5][6]. Double-gloving provides an extra layer of protection against potential tears or permeation.
Eye and Face Protection Chemical Splash Goggles and a Full-Face ShieldProtects against splashes of solutions and airborne particles. A full-face shield offers broader protection for the entire face[7].
Body Protection Chemical-Resistant Laboratory Coat or CoverallsProvides a barrier against accidental spills and contamination of personal clothing[8][9].
Respiratory Protection NIOSH-approved Respirator with appropriate cartridges for organic vapors and acid gasesRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust particles[5][7][8][10]. Necessary if there is a potential for aerosol generation.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.
Operational Plan: Safe Handling Workflow

Safe handling practices are paramount to prevent exposure and contamination. All operations involving 2-Ethylsulfonylpyrimidin-5-amine;hydrochloride should be conducted within a certified chemical fume hood to ensure adequate ventilation[5][11][12].

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including weighing paper, spatulas, and appropriate glassware.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Carefully weigh the desired amount of the solid compound on weighing paper. Use a spatula to transfer the solid, avoiding the generation of dust. If possible, use a containment system like a glove bag for weighing larger quantities.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Be aware of any potential exothermic reactions.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[11][12][13].

G Workflow for Handling 2-Ethylsulfonylpyrimidin-5-amine;hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Prepare work area in fume hood don_ppe 2. Don all required PPE prep_area->don_ppe weigh 3. Weigh solid compound carefully don_ppe->weigh transfer 4. Transfer and dissolve weigh->transfer decontaminate 5. Decontaminate surfaces and equipment transfer->decontaminate doff_ppe 6. Remove PPE correctly decontaminate->doff_ppe wash_hands 7. Wash hands thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of 2-Ethylsulfonylpyrimidin-5-amine;hydrochloride.

Disposal Plan: Compliant Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing 2-Ethylsulfonylpyrimidin-5-amine;hydrochloride must be treated as hazardous.

  • Waste Segregation: Segregate all waste contaminated with the compound, including unused solid, solutions, contaminated gloves, weighing paper, and pipette tips.

  • Containerization: Place all solid and liquid waste into clearly labeled, sealed, and appropriate hazardous waste containers[13]. Do not overfill containers.

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name ("2-Ethylsulfonylpyrimidin-5-amine;hydrochloride"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials until they are collected by a licensed waste disposal company[10][14].

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, but be aware that it may still retain product residue[13].

G Disposal Plan for 2-Ethylsulfonylpyrimidin-5-amine;hydrochloride Waste cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal start Waste Generation segregate 1. Segregate solid, liquid, and contaminated labware start->segregate containerize 2. Place in separate, sealed hazardous waste containers segregate->containerize label_waste 3. Label with 'Hazardous Waste' and full chemical name containerize->label_waste store_waste 4. Store in designated secondary containment area label_waste->store_waste ehs_pickup 5. Arrange for pickup by licensed waste disposal service store_waste->ehs_pickup

Caption: A compliant workflow for the disposal of waste containing 2-Ethylsulfonylpyrimidin-5-amine;hydrochloride.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • SDS US. (2023, February 19). Safety Data Sheet.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Stonhard. (2020, August 28). GHS SDS.
  • AK Scientific, Inc. (n.d.). 2-Aminoethanesulfonamide HCl Safety Data Sheet.
  • Fisher Scientific. (2023, October 19). SAFETY DATA SHEET - 70% w/w Ethylamine Aqueous solution.
  • Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET - 2-(Diethylamino)ethyl chloride hydrochloride.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 2-Amino-4-ethylpyridine.
  • ACS Publications. (2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
  • UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ResearchGate. (2026, January 29). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
  • ACS Publications. (n.d.). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • ACS Publications. (2024, August 9). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry.

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